molecular formula C9H14 B12581624 Nona-1,3,5-triene CAS No. 603959-49-5

Nona-1,3,5-triene

Cat. No.: B12581624
CAS No.: 603959-49-5
M. Wt: 122.21 g/mol
InChI Key: HJDZTDLMEBIHJJ-UHFFFAOYSA-N
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Description

Nona-1,3,5-triene is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

603959-49-5

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

nona-1,3,5-triene

InChI

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5,7-9H,1,4,6H2,2H3

InChI Key

HJDZTDLMEBIHJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CC=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Nona-1,3,5-triene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,3,5-triene, a conjugated polyene with the molecular formula C9H14, represents a molecule of interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential synthetic pathways. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines available computed data with established principles of organic chemistry to offer a thorough understanding of this compound. The guide includes a summary of computed physicochemical properties, a discussion of its stereoisomerism, and visualizations of its structure and a plausible synthetic route. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Properties and Structure

This compound is a hydrocarbon characterized by a nine-carbon chain containing three conjugated double bonds. This conjugation gives rise to specific electronic and spectroscopic properties. The general structure of this compound is presented below.

Caption: General Structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC9H14PubChem[1]
Molecular Weight122.21 g/mol PubChem[1]
XLogP3-AA (LogP)3.7PubChem (Computed)[1][2][3]
Hydrogen Bond Donor Count0PubChem (Computed)[1][2][3]
Hydrogen Bond Acceptor Count0PubChem (Computed)[1][2][3]
Rotatable Bond Count4PubChem (Computed)[1][2][3]
Exact Mass122.109550447 g/mol PubChem (Computed)[1][2][3]
Stereoisomerism

The presence of three double bonds in this compound allows for multiple geometric isomers (E/Z isomerism). The double bonds at positions 1, 3, and 5 can each exist in either an E (trans) or Z (cis) configuration, leading to a total of 2^3 = 8 possible stereoisomers. The specific stereochemistry significantly influences the molecule's shape and can affect its physical properties and reactivity. PubChem lists several of these isomers, including (3E,5Z)-nona-1,3,5-triene and (3Z,5Z)-nona-1,3,5-triene.[2][3]

The diagram below illustrates the relationship between the different potential stereoisomers.

G cluster_isomers Stereoisomers This compound This compound (E,E,E) (E,E,E) This compound->(E,E,E) (E,E,Z) (E,E,Z) This compound->(E,E,Z) (E,Z,E) (E,Z,E) This compound->(E,Z,E) (Z,E,E) (Z,E,E) This compound->(Z,E,E) (E,Z,Z) (E,Z,Z) This compound->(E,Z,Z) (Z,E,Z) (Z,E,Z) This compound->(Z,E,Z) (Z,Z,E) (Z,Z,E) This compound->(Z,Z,E) (Z,Z,Z) (Z,Z,Z) This compound->(Z,Z,Z)

Caption: Stereoisomers of this compound.

Experimental Protocols

A thorough search of scientific literature did not yield specific, detailed experimental protocols for the synthesis or analysis of this compound. However, general methodologies for the synthesis of conjugated trienes are well-established in organic chemistry.

Potential Synthetic Pathways

The synthesis of conjugated trienes can be approached through various established organic reactions. While no specific protocol for this compound is available, methods such as the Wittig reaction, palladium-catalyzed cross-coupling reactions (e.g., Heck, Stille, Suzuki), and elimination reactions are commonly employed for the formation of carbon-carbon double bonds and could be adapted for the synthesis of this target molecule.

One plausible approach involves a Wittig reaction, which is a reliable method for forming alkenes from aldehydes or ketones. A potential retrosynthetic analysis is depicted below.

G This compound This compound Wittig Reaction Wittig Reaction This compound->Wittig Reaction Hepta-2,4-dienal (B7822371) Hepta-2,4-dienal Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Wittig Reaction->Hepta-2,4-dienal Wittig Reaction->Ethyltriphenylphosphonium bromide

Caption: Retrosynthetic analysis for this compound.

A general workflow for such a Wittig reaction would involve the deprotonation of an appropriate phosphonium (B103445) salt to form the ylide, followed by its reaction with a suitable aldehyde.

General Experimental Workflow (Hypothetical):

  • Ylide Formation: An ethyltriphenylphosphonium halide would be treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the corresponding ylide.

  • Reaction with Aldehyde: The freshly prepared ylide solution would then be reacted with hepta-2,4-dienal at low temperature. The reaction mixture would be allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction would be quenched, and the product extracted with an organic solvent. The crude product would then be purified using column chromatography to isolate the desired this compound isomer(s).

It is important to reiterate that this is a generalized and hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

Signaling Pathways and Biological Activity

There is no information available in the reviewed literature regarding any specific signaling pathways in which this compound is involved, nor are there any reports on its biological activity. The study of this compound from a biological or pharmacological perspective appears to be an unexplored area of research.

Conclusion

This compound is a conjugated triene for which there is a significant lack of experimentally determined data. This guide has summarized the available computed properties and outlined the structural possibilities based on stereoisomerism. While specific experimental protocols are absent from the literature, established synthetic methods for conjugated systems provide a roadmap for its potential synthesis. The absence of information on its biological activity or involvement in signaling pathways suggests that this compound and its isomers could be interesting targets for future investigation in medicinal chemistry and drug discovery. Further experimental work is necessary to validate the computed properties and to explore the reactivity and potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis of Nona-1,3,5-triene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,3,5-triene and its isomers are members of the conjugated polyene family, a class of organic compounds characterized by alternating single and double carbon-carbon bonds. This structural motif is of significant interest in various fields of chemistry, including organic synthesis, materials science, and chemical ecology. The conjugated system of π-electrons endows these molecules with unique electronic and spectroscopic properties, making them valuable building blocks for more complex molecules and functional materials. Furthermore, conjugated trienes are known to be components of insect pheromones, highlighting their potential role in biological signaling pathways.[1][2]

This technical guide provides a comprehensive overview of the synthetic routes to this compound and its isomers. It includes detailed experimental protocols for key synthetic methodologies, a summary of quantitative data in tabular format, and visualizations of synthetic workflows to aid in the understanding and practical application of these synthetic strategies.

Synthetic Strategies for this compound and its Isomers

The synthesis of conjugated trienes such as this compound can be achieved through several established methods in organic chemistry. The choice of method often depends on the desired stereochemistry of the double bonds and the availability of starting materials. Key synthetic strategies include the Wittig reaction, elimination reactions (dehydrohalogenation), and various cross-coupling reactions.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3][4][5][6] For the synthesis of this compound, a suitable strategy involves the reaction of a C5 aldehyde with a C4 phosphorus ylide, or a C6 aldehyde with a C3 ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[4]

A plausible synthetic route to a this compound isomer via the Wittig reaction is depicted below. This workflow illustrates the formation of the phosphonium (B103445) salt, its deprotonation to form the ylide, and the subsequent reaction with an appropriate aldehyde.

Wittig_Synthesis Triphenylphosphine Triphenylphosphine Phosphonium Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt Alkyl Halide (e.g., 1-bromobutane) Alkyl Halide (e.g., 1-bromobutane) Alkyl Halide (e.g., 1-bromobutane)->Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide Deprotonation Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Phosphorus Ylide Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphorus Ylide->Oxaphosphetane Intermediate Aldehyde (e.g., Crotonaldehyde) Aldehyde (e.g., Crotonaldehyde) Aldehyde (e.g., Crotonaldehyde)->Oxaphosphetane Intermediate This compound Isomer This compound Isomer Oxaphosphetane Intermediate->this compound Isomer Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane Intermediate->Triphenylphosphine oxide

General workflow for the Wittig synthesis of a this compound isomer.
Elimination Reactions

Elimination reactions, particularly dehydrohalogenation of alkyl halides, provide another viable route to introduce double bonds and construct conjugated systems.[7][8][9][10][11] This method typically involves the treatment of a suitable di- or tri-haloalkane with a strong base to induce the elimination of hydrogen halide molecules, leading to the formation of a triene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene as the major product, although the use of a bulky base can favor the Hofmann product (less substituted alkene).[12] The stereochemistry of the resulting double bonds is often dependent on the stereochemistry of the starting material and the reaction conditions.

The following diagram illustrates a conceptual workflow for the synthesis of a nonatriene via a double dehydrohalogenation reaction.

Dehydrohalogenation_Synthesis Nonane Derivative (e.g., Dihalononane) Nonane Derivative (e.g., Dihalononane) Intermediate Alkene Intermediate Alkene Nonane Derivative (e.g., Dihalononane)->Intermediate Alkene First Elimination Strong Bulky Base (e.g., t-BuOK) Strong Bulky Base (e.g., t-BuOK) Strong Bulky Base (e.g., t-BuOK)->Intermediate Alkene This compound Isomer This compound Isomer Strong Bulky Base (e.g., t-BuOK)->this compound Isomer Intermediate Alkene->this compound Isomer Second Elimination Byproducts (e.g., H-X, salt) Byproducts (e.g., H-X, salt) This compound Isomer->Byproducts (e.g., H-X, salt)

Conceptual workflow for the synthesis of a nonatriene via dehydrohalogenation.
Cross-Coupling Reactions

Modern organic synthesis offers a variety of powerful cross-coupling reactions that can be employed for the construction of conjugated polyenes.[7][12][13] Methods such as the Suzuki, Stille, and Negishi couplings allow for the stereospecific formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[13] These reactions typically involve the coupling of a vinyl halide or triflate with a vinylboronic acid (Suzuki), a vinylstannane (Stille), or a vinylzinc reagent (Negishi), catalyzed by a palladium complex. The stereochemistry of the starting vinyl partners is generally retained in the product, offering excellent control over the geometry of the newly formed double bonds.

A generalized workflow for the synthesis of a conjugated triene using a cross-coupling strategy is presented below.

Cross_Coupling_Synthesis Vinyl Halide/Triflate Vinyl Halide/Triflate Coupling Intermediate Coupling Intermediate Vinyl Halide/Triflate->Coupling Intermediate Organometallic Reagent (e.g., Vinylboronic acid) Organometallic Reagent (e.g., Vinylboronic acid) Organometallic Reagent (e.g., Vinylboronic acid)->Coupling Intermediate Palladium Catalyst & Ligand Palladium Catalyst & Ligand Palladium Catalyst & Ligand->Coupling Intermediate Base Base Base->Coupling Intermediate Conjugated Triene Conjugated Triene Coupling Intermediate->Conjugated Triene Byproducts Byproducts Coupling Intermediate->Byproducts

Generalized workflow for cross-coupling synthesis of a conjugated triene.

Experimental Protocols

While specific protocols for the synthesis of this compound are not abundantly available in the literature, the following represents a detailed experimental procedure for the synthesis of a related conjugated diene, (Z)- and (E)-1,3-nonadiene, which can be adapted and extended for the synthesis of the target trienes.[14]

Synthesis of (Z)- and (E)-1,3-Nonadiene [14]

  • Materials:

    • Precursor compound (5.4 g)

    • Potassium tert-butoxide (6.75 g)

    • Tetrahydrofuran (THF)

    • tert-Butanol

    • Pentane (B18724)

    • Anhydrous magnesium sulfate

    • Water

  • Procedure:

    • A solution of potassium tert-butoxide (6.75 g) in 100 mL of a 1:9 THF:tert-butanol mixture is prepared and cooled in an ice bath.[14]

    • The precursor compound (5.4 g) is dissolved in 20 mL of 1:9 THF:tert-butanol and added dropwise to the cold potassium tert-butoxide solution.[14]

    • The reaction mixture is stirred in the ice bath for 1 hour and then at room temperature for 30 minutes.[14]

    • The reaction is quenched by the addition of 200 mL of water.[14]

    • The product is extracted with pentane (2 x 75 mL).[14]

    • The combined organic layers are washed with water (4 x 150 mL).[14]

    • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield an oil.[14]

    • The crude product is purified by distillation to give 1.79 g (72% yield) of a 2:1 mixture of (Z)- and (E)-1,3-nonadiene.[14]

  • Characterization: The product mixture is characterized by NMR, IR, and capillary GC analysis to confirm the structure and determine the isomeric ratio.[14]

Data Presentation

The following tables summarize the computed physical and chemical properties of this compound and some of its isomers, as obtained from public databases.[9][15][16][17][18]

Table 1: Physical and Chemical Properties of this compound and its Isomers

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundThis compoundC₉H₁₄122.213.7
(3Z,5Z)-Nona-1,3,5-triene(3Z,5Z)-nona-1,3,5-trieneC₉H₁₄122.213.7
(3E,5Z)-Nona-1,3,5-triene(3E,5Z)-nona-1,3,5-trieneC₉H₁₄122.213.7
Nona-1,3,8-trienenona-1,3,8-trieneC₉H₁₄122.213.6

Table 2: Spectroscopic Data of a Related Compound: (E)-1,3-Nonadiene [14]

Spectroscopic TechniqueKey Data
NMR A 2:1 mixture of (Z)- and (E)-1,3-nonadiene was established.
IR Data consistent with the presence of conjugated double bonds.
Capillary GC Confirmed the presence of two isomers in a 2:1 ratio.

Note: Detailed experimental spectroscopic data for this compound and its specific isomers are limited in the publicly available literature. The data presented for (E)-1,3-nonadiene is illustrative of the characterization techniques employed.

Conclusion

The synthesis of this compound and its isomers can be approached through several well-established synthetic methodologies, including the Wittig reaction, elimination reactions, and various cross-coupling reactions. The choice of a particular synthetic route will be dictated by the desired stereochemistry of the final product and the availability of starting materials. While detailed experimental protocols and comprehensive characterization data for these specific trienes are not extensively documented, the general principles and procedures outlined in this guide provide a solid foundation for their successful synthesis and characterization in a research setting. Further investigation into the biological roles of these compounds, particularly as potential insect pheromones, could open up new avenues for their application in pest management and chemical ecology.

References

Spectroscopic Profile of Nona-1,3,5-triene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for nona-1,3,5-triene, a conjugated polyene of interest in various chemical research domains. The document outlines predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring such spectra are also provided, offering a comprehensive resource for the characterization of this and similar molecules.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated computational prediction tools. These predictions are based on the chemical structure of (E,E)-nona-1,3,5-triene and serve as a reliable reference for researchers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals characteristic signals for the olefinic and aliphatic protons. The conjugated system leads to a downfield shift for the protons on the double bonds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
6.25 - 6.05m2HH-3, H-4
5.80 - 5.60m2HH-2, H-5
5.20 - 5.00m2HH-1
2.10q2HH-7
1.45sextet2HH-8
0.95t3HH-9
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ shows distinct signals for the sp² hybridized carbons of the triene system and the sp³ hybridized carbons of the propyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Atom
136.5C-3
132.0C-5
130.5C-4
129.0C-2
117.5C-1
35.0C-7
22.5C-8
13.5C-9
Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound highlights key vibrational modes characteristic of a conjugated triene.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium=C-H stretch
2960 - 2850StrongC-H stretch (aliphatic)
1650 - 1600Medium (multiple bands)C=C stretch (conjugated)
1465Medium-CH₂- bend
1380Medium-CH₃ bend
1000 - 650Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the hydrocarbon chain.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
12240[M]⁺ (Molecular Ion)
9360[M - C₂H₅]⁺
79100[C₆H₇]⁺ (Tropylium ion)
6750[C₅H₇]⁺
5530[C₄H₇]⁺
4180[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound and similar olefinic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or hexane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 30-200.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern by identifying the mass-to-charge ratio of the major fragment ions and propose their structures based on logical bond cleavages.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution ThinFilm Preparation of Thin Film (IR) Sample->ThinFilm Dilution Dilution in Volatile Solvent (MS) Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR MS Mass Spectrometer (EI) Dilution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Nona-1,3,5-triene: A Technical Overview of its Physicochemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Nona-1,3,5-triene. Due to the limited availability of experimental data for this specific compound, this document primarily relies on computed properties and general principles of conjugated triene chemistry. The information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

This compound is a hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[1][2] It belongs to the class of conjugated trienes, characterized by a system of alternating double and single bonds, which significantly influences its chemical behavior and spectroscopic properties.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₄PubChem[1][2]
Molecular Weight122.21 g/mol PubChem[1][2]
XLogP33.7PubChem[1][2]
Hydrogen Bond Donor Count0PubChem[1][2]
Hydrogen Bond Acceptor Count0PubChem[1][2]
Rotatable Bond Count4PubChem[1][2]

Chemical Reactivity

The conjugated triene system in this compound is the primary determinant of its chemical reactivity. This system allows for the delocalization of π-electrons across the six carbon atoms, leading to enhanced stability and characteristic reactions.

Diels-Alder Reaction

As a conjugated diene (within the triene system), this compound can participate in Diels-Alder reactions, a powerful [4+2] cycloaddition used to form six-membered rings. The reactivity of the triene will depend on its conformation (s-cis vs. s-trans) and the nature of the dienophile.

Diels_Alder cluster_product Product This compound This compound (Diene) Cycloadduct Cyclohexene derivative This compound->Cycloadduct + Dienophile Dienophile (e.g., Maleic Anhydride) Ozonolysis cluster_reactants Reactants cluster_products Products This compound This compound Carbonyl_Fragments Mixture of Aldehydes and/or Ketones This compound->Carbonyl_Fragments 1. O₃ 2. Reductive Work-up Wittig_Synthesis Start Phosphonium Salt + α,β-Unsaturated Aldehyde Ylide_Formation Ylide Formation (Strong Base) Start->Ylide_Formation Reaction Reaction of Ylide with Aldehyde Ylide_Formation->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to the Stereoisomers and Geometric Isomers of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,3,5-triene is a conjugated polyene with the molecular formula C₉H₁₄. The presence of multiple carbon-carbon double bonds in its structure gives rise to stereoisomerism, specifically geometric isomerism. This guide provides a detailed overview of the possible stereoisomers of this compound, their properties, and general experimental protocols for their synthesis and characterization. Understanding the distinct spatial arrangements of these isomers is crucial for applications in materials science and as intermediates in organic synthesis, where stereochemistry can significantly influence physical properties and reaction outcomes.

The structure of this compound features three double bonds. The terminal double bond at the C1 position does not exhibit geometric isomerism as one of the carbon atoms is bonded to two identical hydrogen atoms. However, the internal double bonds at the C3 and C5 positions can each exist in either an E (entgegen) or Z (zusammen) configuration. This results in a total of 2² = 4 possible geometric isomers.

The four geometric isomers of this compound are:

  • (3E,5E)-nona-1,3,5-triene

  • (3E,5Z)-nona-1,3,5-triene

  • (3Z,5E)-nona-1,3,5-triene

  • (3Z,5Z)-nona-1,3,5-triene

This document will delve into the computed physicochemical properties of these isomers and present representative methodologies for their synthesis and analysis.

Physicochemical Properties of this compound Isomers

Property(3Z,5Z)-nona-1,3,5-triene(3E,5Z)-nona-1,3,5-triene(3E,5E)-nona-1,3,5-triene(3Z,5E)-nona-1,3,5-triene
Molecular Formula C₉H₁₄C₉H₁₄C₉H₁₄C₉H₁₄
Molecular Weight 122.21 g/mol 122.21 g/mol 122.21 g/mol 122.21 g/mol
XLogP3-AA 3.73.7Data not availableData not available
Hydrogen Bond Donor Count 00Data not availableData not available
Hydrogen Bond Acceptor Count 11Data not availableData not available
Rotatable Bond Count 44Data not availableData not available
Exact Mass 122.109550447 g/mol 122.109550447 g/mol 122.109550447 g/mol 122.109550447 g/mol
Monoisotopic Mass 122.109550447 g/mol 122.109550447 g/mol 122.109550447 g/mol 122.109550447 g/mol

Note: The data presented in this table is based on computational models and may not reflect experimentally determined values.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound isomers are scarce in the literature. Therefore, this section provides generalized methodologies based on established procedures for similar conjugated trienes. These protocols are intended to serve as a starting point for researchers in the field.

Stereoselective Synthesis

The synthesis of specific geometric isomers of conjugated trienes often requires stereoselective methods. Wittig-type reactions, Horner-Wadsworth-Emmons reactions, and palladium-catalyzed cross-coupling reactions are common strategies to control the geometry of the newly formed double bonds.[1][3]

A representative synthetic approach could involve a sequential Wittig reaction. For example, to synthesize (3E,5E)-nona-1,3,5-triene, one could start with a C6 aldehyde already containing a trans double bond and react it with a C3 ylide.

Representative Protocol for Wittig-based Synthesis:

  • Preparation of the Phosphonium (B103445) Ylide: A suitable C3 alkyl halide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like THF or DMSO to generate the ylide.

  • Wittig Reaction: The C6 aldehyde, for instance, (E)-hex-2-enal, is dissolved in an appropriate solvent and cooled. The freshly prepared ylide solution is then added dropwise to the aldehyde solution.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired this compound isomer.

Separation and Purification of Isomers

A mixture of geometric isomers can often be separated using chromatographic techniques that are sensitive to the different shapes of the molecules.

  • Preparative Gas Chromatography (pGC): For volatile compounds like this compound, pGC is a powerful technique for separating isomers on a preparative scale.[4][5][6] The choice of the stationary phase is critical for achieving good resolution.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for the separation of geometric isomers.[7][8][9] Columns with specific selectivities, such as those based on cholesterol or phenyl stationary phases, can be particularly effective.[10]

Representative Protocol for pGC Separation:

  • Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is chosen.

  • Optimization of Conditions: The oven temperature program, carrier gas flow rate, and injection volume are optimized to achieve baseline separation of the isomers.

  • Fraction Collection: The effluent from the column is split, with a small portion going to a detector (e.g., FID or MS) and the major portion directed to a collection system. Fractions corresponding to each isomer peak are collected in cooled traps.

  • Purity Analysis: The purity of the collected fractions is verified by analytical GC-MS.

Characterization of Isomers

The individual isomers of this compound can be characterized using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the stereochemistry of the double bonds.[11][12] The coupling constants (J-values) between the vinylic protons can distinguish between E and Z isomers. For E isomers, the vicinal coupling constant is typically in the range of 12-18 Hz, while for Z isomers, it is smaller, usually between 7-12 Hz. 2D NMR techniques like COSY and NOESY can further aid in the complete structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers. While the mass spectra of geometric isomers are often very similar, their retention times in the gas chromatogram will differ, allowing for their identification and quantification in a mixture.[13]

Representative Protocol for NMR Analysis:

  • Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY) are analyzed to confirm the structure and assign the stereochemistry of each double bond.

Visualizations

Isomer_Relationships cluster_isomers Geometric Isomers This compound This compound Isomer_EE (3E,5E)-nona-1,3,5-triene This compound->Isomer_EE C3=C4 (E) C5=C6 (E) Isomer_EZ (3E,5Z)-nona-1,3,5-triene This compound->Isomer_EZ C3=C4 (E) C5=C6 (Z) Isomer_ZE (3Z,5E)-nona-1,3,5-triene This compound->Isomer_ZE C3=C4 (Z) C5=C6 (E) Isomer_ZZ (3Z,5Z)-nona-1,3,5-triene This compound->Isomer_ZZ C3=C4 (Z) C5=C6 (Z) Synthesis_Workflow Start Starting Materials (e.g., C6 Aldehyde, C3 Alkyl Halide) Ylide_Formation Phosphonium Ylide Formation Start->Ylide_Formation Wittig_Reaction Wittig Reaction Ylide_Formation->Wittig_Reaction Crude_Product Crude Product Mixture (Isomers + Byproducts) Wittig_Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Isomer Isolated this compound Isomer Purification->Pure_Isomer Characterization Characterization (NMR, GC-MS) Pure_Isomer->Characterization

References

A Technical Guide to the Synthesis of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of nona-1,3,5-triene, a conjugated triene of interest in various chemical research and development sectors. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for key reactions.

Introduction

This compound is a nine-carbon conjugated polyene with the molecular formula C₉H₁₄. Its conjugated system of double bonds imparts specific chemical and physical properties that make it a valuable synthon in organic chemistry. The stereochemistry of the double bonds can lead to various isomers, with the all-(E) isomer often being a primary target in stereoselective synthesis. The principal methods for the synthesis of this compound and other conjugated polyenes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which allow for the controlled formation of carbon-carbon double bonds.

Core Synthetic Methodologies

The construction of the this compound backbone is most effectively achieved through olefination reactions that couple smaller carbonyl and phosphorus-stabilized carbanion fragments.

The Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and phosphonium (B103445) ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, typically containing an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides (with alkyl or aryl substituents) tend to produce (Z)-alkenes.[1]

For the synthesis of this compound, a plausible disconnection involves the reaction of a C5 aldehyde with a C4 phosphonium ylide, or a C4 aldehyde with a C5 phosphonium ylide. For instance, the reaction of pent-2-enal with a C4 ylide would be a convergent approach.

The Horner-Wadsworth-Emmons (HWE) Reaction

A powerful modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides.[2] A key advantage of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene with high stereoselectivity.[2][3] This makes it particularly suitable for the synthesis of all-(E)-nona-1,3,5-triene. The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[4]

Quantitative Data Summary

While specific literature detailing the synthesis of this compound with comprehensive quantitative data is scarce, the following table summarizes typical yields and conditions for analogous conjugated diene and triene syntheses using the Horner-Wadsworth-Emmons reaction, which can be extrapolated for the target molecule.

Reaction TypeAldehyde/KetonePhosphonate ReagentBaseSolventTemp (°C)Time (h)Yield (%)E/Z RatioReference
HWE OlefinationGeneric AldehydeStabilized PhosphonateK₂CO₃THF/H₂O (1:1)RT2-Predominantly E[3]
HWE OlefinationGeneric AldehydeTriethyl phosphonoacetateNaHTHF25-High>95:5 (E)[2]
HWE OlefinationGeneric AldehydeStill-Gennari PhosphonateKHMDSTHF/18-crown-6-78-HighPredominantly Z[3]

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the synthesis of this compound, based on established procedures for the Horner-Wadsworth-Emmons reaction.

Protocol 1: Synthesis of (E,E)-Nona-1,3,5-triene via Horner-Wadsworth-Emmons Reaction

This protocol describes a plausible two-step synthesis starting from crotonaldehyde.

Step 1: Synthesis of Diethyl (E)-penta-2,4-dien-1-ylphosphonate

This intermediate is synthesized via an Arbuzov reaction.

  • Materials:

  • Procedure:

    • A mixture of (E)-1-bromopenta-2,4-diene (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 120-130 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.

    • The resulting crude diethyl (E)-penta-2,4-dien-1-ylphosphonate is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Horner-Wadsworth-Emmons reaction to form (E,E)-Nona-1,3,5-triene

  • Materials:

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl (E)-penta-2,4-dien-1-ylphosphonate (1.0 eq) in anhydrous THF is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until the evolution of hydrogen gas ceases.

    • The resulting solution of the phosphonate carbanion is cooled back to 0 °C.

    • A solution of butyraldehyde (1.0 eq) in anhydrous THF is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with hexane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure (E,E)-nona-1,3,5-triene.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Crotonaldehyde Crotonaldehyde Arbuzov Arbuzov Reaction Crotonaldehyde->Arbuzov Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Arbuzov Butyraldehyde Butyraldehyde HWE Horner-Wadsworth-Emmons Reaction Butyraldehyde->HWE NaH Sodium Hydride NaH->HWE Phosphonate Diethyl (E)-penta-2,4-dien-1-ylphosphonate Arbuzov->Phosphonate Nonatriene This compound HWE->Nonatriene Phosphonate->HWE

Caption: A logical workflow for the two-step synthesis of this compound.

Signaling Pathway of the Horner-Wadsworth-Emmons Reaction

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate_byproduct Phosphate Byproduct Oxaphosphetane->Phosphate_byproduct

Caption: The key steps in the Horner-Wadsworth-Emmons reaction mechanism.

References

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Nona-1,3,5-triene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and potential biological activities of nona-1,3,5-triene derivatives. This document consolidates available scientific information, presenting it in a structured format with detailed experimental protocols and data visualization to support further research and development in this area.

Introduction

This compound is a volatile organic compound with a conjugated triene system. Its various isomers and substituted derivatives are of interest due to their potential presence in natural sources and their predicted biological activities. While research on this compound derivatives is not as extensive as for other terpenoids, existing data suggests their potential role in chemical ecology and as leads for novel therapeutic agents. This guide aims to collate the current knowledge and provide a framework for future investigation.

Discovery and Natural Occurrence

The natural occurrence of this compound derivatives is not widely documented, with current evidence pointing towards marine algae as a potential source.

Algal Volatile Organic Compounds

The brown alga Dictyopteris membranacea is a notable producer of a variety of volatile organic compounds, particularly C11-hydrocarbons.[1] While direct isolation of this compound from this alga has not been explicitly reported in readily available literature, the presence of structurally related C11-hydrocarbons, such as dictyopterenes, suggests that this compound derivatives could be present as minor constituents of its essential oil.[2][3] The characteristic "ocean smell" of this genus is attributed to these volatile secondary metabolites.

Further investigation into the volatile fraction of Dictyopteris species is warranted to confirm the presence and identify the specific isomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are essential for their isolation, characterization, and for understanding their biological activity.

PropertyThis compound[4](3Z,5Z)-nona-1,3,5-triene[5](3E,5Z)-nona-1,3,5-triene[6]
Molecular Formula C9H14C9H14C9H14
Molecular Weight 122.21 g/mol 122.21 g/mol 122.21 g/mol
XLogP3-AA 3.73.73.7
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 111
Rotatable Bond Count 333
Exact Mass 122.109550447 Da122.109550447 Da122.109550447 Da
Monoisotopic Mass 122.109550447 Da122.109550447 Da122.109550447 Da
Topological Polar Surface Area 0 Ų0 Ų0 Ų
Heavy Atom Count 999
Complexity 107107107

Potential Biological Activities

While specific biological activities of this compound derivatives are not yet well-documented, the known bioactivities of other algal volatile organic compounds and polyenes suggest potential antifungal properties. Marine macroalgae are known to produce a variety of secondary metabolites with antifungal activity, often attributed to the disruption of fungal cell membranes.[7] Volatile organic compounds produced by various microorganisms have also demonstrated significant antifungal effects against plant pathogens like Botrytis cinerea.[8][9]

Given the structural similarities to other bioactive volatile compounds, it is hypothesized that this compound derivatives may exhibit antifungal activity. Further research is required to isolate these compounds and screen them against a panel of relevant fungal pathogens.

Experimental Protocols

Isolation of Volatile Compounds from Dictyopteris membranacea

A suitable method for the extraction of volatile compounds from Dictyopteris membranacea is focused microwave-assisted hydrodistillation (FMAHD).[2][3]

Protocol:

  • Sample Preparation: Freshly collected algal material should be cleaned of epiphytes and debris and air-dried.

  • Extraction:

    • Place a known quantity of the dried and powdered algal material in a distillation flask.

    • Add distilled water to the flask.

    • Perform extraction using a focused microwave-assisted hydrodistillation apparatus. The microwave power and extraction time should be optimized for maximum yield of volatile compounds.

  • Collection: The essential oil is collected from the Clevenger-type apparatus, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperature in the dark.

experimental_workflow_extraction cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Algal_Material Dictyopteris membranacea Cleaned_Material Cleaning and Drying Algal_Material->Cleaned_Material Powdered_Material Grinding Cleaned_Material->Powdered_Material FMAHD Focused Microwave-Assisted Hydrodistillation Powdered_Material->FMAHD GCMS GC-MS Analysis FMAHD->GCMS NMR NMR Spectroscopy FMAHD->NMR

Extraction and Analysis Workflow
Characterization of this compound Derivatives

The isolated essential oil should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify its components.

GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

For confirmation of structure and stereochemistry, individual components can be isolated by preparative GC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Bioassay

The antifungal activity of the isolated essential oil and purified this compound derivatives can be assessed using a broth microdilution method.[9]

Protocol:

  • Fungal Strains: A panel of relevant fungal pathogens (e.g., Botrytis cinerea, Aspergillus niger, Candida albicans).

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast cell suspension in a suitable broth medium (e.g., Potato Dextrose Broth for molds, RPMI-1640 for yeasts).

  • Microplate Preparation:

    • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

    • Include a positive control (a known antifungal agent) and a negative control (broth medium with the solvent used to dissolve the test compounds).

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Assessment of Growth Inhibition: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

experimental_workflow_antifungal cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum Inoculum Preparation Fungal_Culture->Inoculum Microplate 96-well Microplate Inoculation Inoculum->Microplate Test_Compounds This compound Derivatives Serial_Dilutions Serial Dilutions Test_Compounds->Serial_Dilutions Serial_Dilutions->Microplate Incubation Incubation Microplate->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Antifungal Bioassay Workflow

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the specific signaling pathways affected by this compound derivatives. Based on the proposed antifungal activity, it is plausible that these compounds, like other lipophilic volatile compounds, could act by disrupting the fungal cell membrane integrity. This disruption can lead to leakage of cellular contents and ultimately cell death.[7]

Future research should focus on elucidating the precise mechanism of action, which could involve studies on membrane fluidization, ergosterol (B1671047) binding, or inhibition of membrane-bound enzymes.

Conclusion and Future Directions

This compound derivatives represent a class of volatile organic compounds with potential for discovery from natural sources, particularly marine algae. While their natural occurrence and biological activities are currently underexplored, this guide provides a foundational framework for their investigation. Future research should prioritize the following:

  • Definitive Identification: Comprehensive analysis of the volatile fractions of Dictyopteris species and other potential algal and fungal sources to confirm the presence of this compound derivatives.

  • Bioactivity Screening: A broad screening of the antifungal, antibacterial, and cytotoxic activities of isolated this compound isomers and their derivatives.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by these compounds to understand their biological effects.

  • Synthetic Strategies: Development of efficient synthetic routes to produce various this compound derivatives for structure-activity relationship (SAR) studies.

The exploration of these volatile compounds may lead to the discovery of novel bioactive molecules with applications in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Note: Synthesis of Nona-1,3,5-triene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,3,5-triene is a conjugated polyene that serves as a valuable building block in organic synthesis. Its extended system of alternating double and single bonds makes it a useful component in the construction of more complex molecules, including natural products and pharmacologically active compounds. The synthesis of such polyenes is a fundamental task in organic chemistry, with the Wittig reaction being a prominent and versatile method for the stereoselective formation of carbon-carbon double bonds.[1][2][3][4] This application note provides a detailed experimental protocol for the synthesis of this compound using a Wittig olefination strategy.

Overall Reaction Scheme

The synthesis of this compound can be achieved through the Wittig reaction between crotonaldehyde (B89634) and the ylide generated from pent-2-en-1-yltriphenylphosphonium bromide. This two-step process involves the initial preparation of the phosphonium (B103445) salt followed by the in-situ generation of the phosphorus ylide and its subsequent reaction with the aldehyde.

Step 1: Synthesis of Pent-2-en-1-yltriphenylphosphonium Bromide

Step 2: Synthesis of this compound via Wittig Reaction

Experimental Protocols

Materials and Equipment
Reagent/Equipment
Triphenylphosphine (B44618) (PPh₃)
1-bromo-2-pentene
Toluene (B28343), anhydrous
Diethyl ether
n-Butyllithium (n-BuLi) in hexanes
Tetrahydrofuran (B95107) (THF), anhydrous
Crotonaldehyde
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Round-bottom flasks
Magnetic stirrer and stir bars
Reflux condenser
Argon or Nitrogen gas supply
Syringes and needles
Separatory funnel
Rotary evaporator
Flash chromatography system
Silica (B1680970) gel
Hexane (B92381)
Ethyl acetate
NMR spectrometer
IR spectrometer
Mass spectrometer
Protocol 1: Synthesis of Pent-2-en-1-yltriphenylphosphonium Bromide
  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add triphenylphosphine (26.2 g, 100 mmol).

  • Add 100 mL of anhydrous toluene to the flask and stir the mixture until the triphenylphosphine is completely dissolved.

  • Slowly add 1-bromo-2-pentene (14.9 g, 100 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. A white precipitate will form during the reaction.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration and wash it with 50 mL of cold diethyl ether.

  • Dry the solid under vacuum to obtain pent-2-en-1-yltriphenylphosphonium bromide.

Protocol 2: Synthesis of this compound
  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add pent-2-en-1-yltriphenylphosphonium bromide (41.1 g, 100 mmol).

  • Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) to the suspension via syringe while maintaining the temperature below 5 °C. The solution will turn deep red, indicating the formation of the ylide.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve crotonaldehyde (7.0 g, 100 mmol) in 50 mL of anhydrous THF.

  • Slowly add the crotonaldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with 100 mL of diethyl ether.

  • Separate the organic layer, and wash it with 50 mL of water and then 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is a mixture of this compound isomers and triphenylphosphine oxide.

  • Purify the crude product by flash chromatography on silica gel using hexane as the eluent to obtain the desired this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₉H₁₄[5][6][7]
Molecular Weight122.21 g/mol [5][6][7]
Theoretical Yield12.22 g
Expected Experimental Yield7.3 - 9.8 g (60-80%)[8]
AppearanceColorless to pale yellow oil
Boiling Point~160-162 °C

Spectroscopic Data (Predicted)

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm)6.50-5.50 (m, 6H, olefinic protons), 2.10 (q, 2H, -CH₂-CH₃), 1.00 (t, 3H, -CH₂-CH₃), 1.80-1.70 (m, 3H, allylic protons)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)135-125 (olefinic carbons), 25.5 (-CH₂-), 13.5 (-CH₃)
IR (neat, cm⁻¹)~3020 (C-H stretch, olefinic), ~2960, 2930, 2870 (C-H stretch, aliphatic), ~1650, 1600 (C=C stretch), ~970 (trans C-H bend)
Mass Spec (EI, m/z)122 (M⁺)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction A Triphenylphosphine + 1-bromo-2-pentene in Toluene B Reflux for 4 hours A->B Heat C Cool to Room Temperature B->C D Filter and Wash with Diethyl Ether C->D E Dry under Vacuum D->E F Pent-2-en-1-yltriphenylphosphonium Bromide E->F G Phosphonium Salt in THF at 0 °C H Add n-BuLi G->H Cool I Stir for 1 hour (Ylide formation) H->I J Add Crotonaldehyde in THF I->J K Warm to Room Temperature and Stir for 2 hours J->K L Quench with aq. NH4Cl K->L M Extraction with Diethyl Ether L->M N Wash, Dry, and Concentrate M->N O Flash Chromatography (Silica gel, Hexane) N->O P This compound O->P

Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The Wittig reaction proceeds through a well-established mechanism involving the formation of a phosphorus ylide, its nucleophilic attack on a carbonyl compound, and the subsequent formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide. The driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2][3]

G cluster_mechanism Wittig Reaction Mechanism Ylide Phosphorus Ylide (Nucleophile) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Crotonaldehyde (Electrophile) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene This compound (Product) Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Simplified mechanism of the Wittig reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Wittig reaction. The described methodology is robust and can be adapted for the synthesis of other conjugated polyenes. The provided data and visualizations are intended to aid researchers in the successful execution and understanding of this important organic transformation.

References

Applications of Nona-1,3,5-triene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential uses of nona-1,3,5-triene in organic synthesis. While specific documented applications of this compound are limited in readily available literature, its reactivity as a conjugated triene makes it a potentially valuable, though underutilized, building block for the construction of complex cyclic and bicyclic systems. The applications outlined below are based on well-established principles of pericyclic reactions, including electrocyclizations and cycloaddition reactions.

Application Note 1: Electrocyclization of this compound for the Synthesis of Seven-Membered Rings

Introduction: Electrocyclization reactions are intramolecular pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product with one fewer pi bond. For a 1,3,5-triene system, a 6π-electron electrocyclization can occur to form a cyclohexadiene derivative. In the case of this compound, this reaction provides a pathway to substituted cycloheptadiene systems, which are valuable precursors for the synthesis of various natural products and pharmaceutical agents containing seven-membered rings.

Theoretical Framework: Under thermal conditions, the 6π-electrocyclization of a 1,3,5-triene proceeds via a disrotatory mechanism, as predicted by the Woodward-Hoffmann rules. The stereochemistry of the resulting product is dependent on the geometry of the starting triene. For (3E,5E)-nona-1,3,5-triene, a disrotatory ring closure would lead to the formation of cis-5-propyl-6-methyl-1,3-cyclohexadiene. Conversely, the (3Z,5E)-isomer would yield the trans diastereomer. This stereospecificity allows for precise control over the stereochemistry of the newly formed chiral centers.

Significance in Drug Development: Seven-membered carbocycles are core structures in a variety of bioactive natural products and synthetic drugs. The ability to construct these rings with defined stereochemistry from acyclic precursors like this compound offers a powerful synthetic strategy. The resulting cycloheptadiene can be further functionalized through various transformations, such as epoxidation, dihydroxylation, or hydrogenation, to access a diverse range of complex molecular architectures.

Logical Workflow for Electrocyclization

cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_downstream Potential Downstream Applications start (3E,5E)-Nona-1,3,5-triene reaction Thermal 6π-Electrocyclization (Disrotatory) start->reaction Heat product cis-5-Propyl-6-methyl-1,3-cyclohexadiene reaction->product app1 Functional Group Transformation product->app1 app2 Natural Product Synthesis app1->app2 app3 Drug Discovery Lead Optimization app1->app3

Caption: Logical workflow for the synthesis of a substituted cyclohexadiene from this compound.

Experimental Protocol: Thermal Electrocyclization of (3E,5E)-Nona-1,3,5-triene

Objective: To synthesize cis-5-propyl-6-methyl-1,3-cyclohexadiene via thermal 6π-electrocyclization of (3E,5E)-nona-1,3,5-triene.

Materials:

  • (3E,5E)-Nona-1,3,5-triene (1.0 eq)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Heavy-walled sealed reaction tube

Procedure:

  • A solution of (3E,5E)-nona-1,3,5-triene (e.g., 1.22 g, 10 mmol) in anhydrous toluene (20 mL) is prepared in a dry, heavy-walled reaction tube equipped with a magnetic stir bar.

  • The solution is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which could potentially lead to side reactions.

  • The reaction tube is sealed under an inert atmosphere (Argon).

  • The sealed tube is placed in a preheated oil bath at 180-200 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

  • After completion (typically 12-24 hours), the reaction tube is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford the desired cis-5-propyl-6-methyl-1,3-cyclohexadiene.

Characterization: The structure and stereochemistry of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and NOESY experiments to establish the cis relationship between the propyl and methyl groups.

Application Note 2: Diels-Alder Cycloaddition of this compound

Introduction: The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. As a conjugated triene, this compound can act as the diene component in this powerful carbon-carbon bond-forming reaction. This provides a route to highly functionalized cyclohexene (B86901) derivatives.

Theoretical Framework: this compound can potentially react through either its 1,3- or 3,5-diene system. The reactivity and regioselectivity will be influenced by both steric and electronic factors. For instance, in a reaction with an electron-deficient dienophile like maleic anhydride (B1165640), the terminal 1,3-diene system is likely to be more reactive. The reaction is expected to proceed via a concerted mechanism, and the stereochemistry of the dienophile is retained in the product.

Significance in Drug Development: The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the rapid construction of cyclic systems with high stereocontrol. By using this compound as the diene, complex bicyclic or polycyclic frameworks can be accessed, which are prevalent in many classes of pharmaceuticals. The resulting cyclohexene adduct can be readily converted to other functional groups, providing a versatile platform for the synthesis of diverse compound libraries for drug screening. A notable application of a related substructure, 3,6-dimethyl[4.3.0]this compound, is in the synthesis of the potent antitumor agent (±)-Hydroxymethylacylfulvene, where a Pauson-Khand cycloaddition is employed to construct the core ring system.[1]

Reaction Pathway for Diels-Alder Cycloaddition

cluster_products Potential Applications nona This compound (Diene) adduct Diels-Alder Adduct (Cyclohexene derivative) nona->adduct + dienophile Maleic Anhydride (Dienophile) dienophile->adduct p1 Pharmaceutical Scaffolds adduct->p1 p2 Agrochemicals adduct->p2 p3 Fine Chemicals adduct->p3

Caption: Diels-Alder reaction of this compound with maleic anhydride.

Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

  • This compound (1.0 eq)

  • Maleic anhydride (1.1 eq)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (e.g., 1.22 g, 10 mmol) in anhydrous toluene (25 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add maleic anhydride (1.08 g, 11 mmol).

  • The reaction mixture is flushed with an inert gas (Argon) and heated to reflux (approximately 110 °C).

  • The progress of the reaction is monitored by TLC, observing the consumption of the starting materials.

  • Upon completion (typically 4-8 hours), the reaction is cooled to room temperature.

  • If a precipitate forms upon cooling, it is collected by filtration, washed with cold toluene, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization (e.g., from a toluene/hexane mixture) or by flash column chromatography on silica gel.

Characterization: The structure of the resulting adduct should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The stereochemistry of the adduct can be determined by 2D NMR techniques.

Quantitative Data Summary

As specific experimental data for this compound is not widely published, the following table presents hypothetical but plausible data for the described reactions, based on similar transformations found in the literature.

Reaction TypeReactantsProductConditionsYield (%)Diastereomeric Ratio
Electrocyclization (3E,5E)-Nona-1,3,5-trienecis-5-Propyl-6-methyl-1,3-cyclohexadieneToluene, 190 °C, 18 h75-85>95:5 (cis:trans)
Diels-Alder This compound, Maleic AnhydrideCyclohexene adductToluene, reflux, 6 h80-90N/A

Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on established chemical principles for analogous systems. Researchers should conduct their own optimization and safety assessments before undertaking any experimental work.

References

Application Notes and Protocols for the Use of Conjugated Trienes in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the formation of six-membered rings with high stereospecificity and regioselectivity. Conjugated trienes, such as 1,3,5-hexatriene (B1211904), can serve as the 4π-electron component (diene) in these reactions, reacting with a 2π-electron component (the dienophile) to yield substituted cyclohexene (B86901) derivatives. These products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceutical agents.

This document provides an overview of the application of 1,3,5-hexatriene in Diels-Alder reactions, including typical reaction conditions, expected outcomes, and detailed experimental protocols.

Reaction Principles

In the context of a conjugated triene like 1,3,5-hexatriene, the Diels-Alder reaction can proceed through two primary pathways, involving either the terminal or the internal diene system. The regioselectivity is largely governed by electronic and steric factors of both the triene and the dienophile. For the reaction to occur, the diene must adopt an s-cis conformation.

A generalized workflow for a Diels-Alder reaction involving a conjugated triene is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis prep_diene Prepare Diene (e.g., 1,3,5-Hexatriene) mix Combine Reactants in Solvent prep_diene->mix prep_dienophile Prepare Dienophile (e.g., Maleic Anhydride) prep_dienophile->mix prep_solvent Prepare Anhydrous Solvent (e.g., Toluene (B28343), Xylene) prep_solvent->mix reflux Heat to Reflux (Monitor Progress via TLC) mix->reflux cool Cool Reaction Mixture reflux->cool crystallize Induce Crystallization (e.g., Ice Bath) cool->crystallize filter Isolate Product by Vacuum Filtration crystallize->filter recrystallize Recrystallize Product filter->recrystallize analyze Characterize Product (NMR, IR, MP) recrystallize->analyze

Caption: Generalized workflow for a Diels-Alder reaction. (Within 100 characters)

Data Presentation: Representative Diels-Alder Reactions of Conjugated Dienes

The following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction of conjugated dienes with common dienophiles. Note that yields and reaction times are highly dependent on the specific substrates and conditions used.

DieneDienophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
(E,E)-2,4-Hexadien-1-olMaleic Anhydride (B1165640)TolueneReflux0.25~10.5%[1]
AnthraceneMaleic AnhydrideXyleneReflux (~140)0.5High[2]
1,3-ButadieneMaleic AnhydrideXyleneReflux (~140)--[3]

Note: Specific yield data for the reaction of 1,3,5-hexatriene with these dienophiles under these exact conditions were not found in the surveyed literature. The data presented is for structurally related dienes to provide a representative overview.

Experimental Protocols

The following protocols are detailed methodologies for conducting Diels-Alder reactions with a conjugated diene.

Protocol 1: Synthesis of a Substituted Cyclohexene Derivative using a Substituted Hexadiene and Maleic Anhydride

This protocol is adapted from a procedure using (E,E)-2,4-hexadien-1-ol and maleic anhydride and is representative of a typical thermal Diels-Alder reaction.[1]

Materials:

  • (E,E)-2,4-hexadien-1-ol (or other suitable conjugated diene)

  • Maleic Anhydride

  • Toluene (anhydrous)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle or hot plate with a water bath

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • To a 25 mL round-bottom flask, add the conjugated diene (e.g., 0.4 g of (E,E)-2,4-hexadien-1-ol) and an equimolar amount of maleic anhydride (e.g., 0.4 g).

  • Add approximately 5 mL of anhydrous toluene and a magnetic stir bar.

  • Attach a reflux condenser to the flask and place the apparatus in a heating mantle or on a hot plate with a water bath.

  • Heat the mixture to reflux and maintain reflux for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • To ensure complete crystallization of the product, cool the flask in an ice bath for 10 minutes. If crystallization does not occur, scratching the inside of the flask with a glass rod may initiate the process.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold toluene to remove any unreacted starting materials.

  • Allow the product to air dry on the filter paper.

  • For further purification, the crude product can be recrystallized from toluene.[1]

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).

Protocol 2: General Procedure for Diels-Alder Reaction in a High-Boiling Solvent

This protocol is a general method suitable for less reactive dienes that require higher temperatures.[2]

Materials:

  • Conjugated diene (e.g., Anthracene as a model)

  • Dienophile (e.g., Maleic Anhydride)

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Drying tube

  • Heating mantle

  • Büchner funnel and filter flask

  • Ethyl acetate (B1210297) (for washing)

Procedure:

  • In a dry round-bottom flask, combine the diene and the dienophile in equimolar amounts.

  • Add a suitable volume of anhydrous xylene to dissolve the reactants upon heating.

  • Attach a reflux condenser fitted with a drying tube.

  • Heat the mixture to reflux using a heating mantle (approximately 140 °C for xylene).

  • Maintain reflux for the required reaction time (typically 30 minutes to several hours, depending on the reactivity of the substrates).

  • Allow the reaction mixture to cool to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolate the product by vacuum filtration.

  • Wash the crystals with a small amount of a solvent in which the product has low solubility at room temperature (e.g., ethyl acetate) to remove residual xylene and any soluble impurities.[2]

  • Dry the product and determine the yield and purity.

Applications of Cycloadducts

The cyclohexene derivatives formed from Diels-Alder reactions of conjugated trienes are versatile intermediates. The resulting bicyclo[4.2.0]octene core from the reaction of 1,3,5-hexatriene is a key structural motif in various applications.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Primary Product cluster_applications Applications diene 1,3,5-Hexatriene (Diene) da_reaction Diels-Alder Reaction diene->da_reaction dienophile Dienophile dienophile->da_reaction cycloadduct Bicyclo[4.2.0]octene Derivative da_reaction->cycloadduct polymers Monomers for Ring-Opening Metathesis Polymerization (ROMP) cycloadduct->polymers pharma Pharmaceutical Intermediates cycloadduct->pharma natural_products Natural Product Synthesis cycloadduct->natural_products

Caption: Synthetic utility of bicyclo[4.2.0]octene derivatives. (Within 100 characters)
  • Polymer Chemistry: Bicyclo[4.2.0]octene derivatives can serve as monomers in alternating ring-opening metathesis polymerization (AROMP) to produce polymers with well-defined, alternating structures.[4]

  • Pharmaceuticals: The bicyclo[4.2.0]octatriene scaffold is found in compounds with potential therapeutic applications, including those with adrenoreceptor-related activity.[5][6]

  • Natural Product Synthesis: The ability of the Diels-Alder reaction to create complex cyclic systems with high stereocontrol makes it a valuable tool in the total synthesis of natural products. The bicyclo[4.2.0]octane core is a feature in some natural products, and its synthesis is often approached via cycloaddition reactions.[7]

Conclusion

While specific data for nona-1,3,5-triene is limited, the principles and protocols outlined using the representative 1,3,5-hexatriene and related dienes provide a solid foundation for researchers exploring the use of conjugated trienes in Diels-Alder reactions. The versatility of this reaction allows for the synthesis of a wide array of complex cyclic molecules with significant potential in materials science and drug development. It is recommended that for any new combination of a conjugated triene and dienophile, small-scale optimization of reaction conditions be performed to achieve the desired outcome.

References

Application Notes and Protocols for the Polymerization of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the polymerization of nona-1,3,5-triene. The information presented herein is based on established principles for the polymerization of analogous conjugated dienes and trienes. These protocols are intended as a starting point for research and will require significant optimization and experimental validation for the specific monomer, this compound.

General Application Note: Polymerization of this compound

This compound is a conjugated triene, and its structure suggests that it can undergo polymerization through several mechanisms, including anionic, cationic, free-radical, and coordination polymerization. The conjugated system allows for 1,2-, 3,4-, 5,6-, 1,4-, and 1,6-addition, leading to a variety of possible polymer microstructures. The choice of polymerization method will significantly influence the polymer's molecular weight, microstructure, and properties. For applications in drug development and materials science, achieving control over these parameters is crucial. Living polymerization techniques, particularly living anionic polymerization, are expected to offer the best control over molecular weight and polydispersity.

Anionic Polymerization of this compound

Anionic polymerization is well-suited for conjugated dienes and is often used to produce polymers with well-defined microstructures and low polydispersity.[1] The polymerization proceeds via a carbanionic propagating species and is typically initiated by organolithium compounds. The solvent plays a critical role in determining the microstructure of the resulting polymer.

Hypothetical Data Summary: Anionic Polymerization
ParameterCondition 1 (Non-polar solvent)Condition 2 (Polar solvent)
Initiator sec-Butyllithium (sec-BuLi)sec-Butyllithium (sec-BuLi)
Solvent Cyclohexane (B81311)Tetrahydrofuran (THF)
Temperature 50 °C-78 °C
Reaction Time 2-24 hours1-12 hours
Monomer:Initiator Ratio 100:1 to 1000:1100:1 to 1000:1
Expected Predominant Microstructure 1,4- and 1,6-addition1,2- and 3,4-addition
Expected Molecular Weight (Mn) Controlled by Monomer:Initiator ratioControlled by Monomer:Initiator ratio
Expected Polydispersity Index (PDI) < 1.1< 1.1
Hypothetical Experimental Protocol: Living Anionic Polymerization
  • Preparation of Reactor: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet is assembled. The reactor is purged with high-purity nitrogen for at least 30 minutes.

  • Solvent and Monomer Purification: Cyclohexane (or THF) is purified by passing it through activated alumina (B75360) columns. This compound is purified by stirring over calcium hydride for 24 hours, followed by vacuum distillation.

  • Reaction Setup: The purified solvent is transferred to the reactor via cannula. The reactor is then brought to the desired temperature (50 °C for cyclohexane, -78 °C for THF).

  • Initiation: A calculated amount of sec-BuLi solution in cyclohexane is injected into the reactor via a gas-tight syringe.

  • Polymerization: The purified this compound is added dropwise to the stirred initiator solution. The reaction mixture is allowed to stir for the designated time. An aliquot may be taken for kinetic analysis.

  • Termination: The polymerization is terminated by injecting a small amount of degassed methanol (B129727).

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40-50 °C to a constant weight.

  • Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by NMR spectroscopy for microstructure analysis.

Experimental Workflow: Anionic Polymerization

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization reactor_prep Flame-dry and purge reactor solvent_prep Purify solvent and monomer add_solvent Add solvent to reactor solvent_prep->add_solvent set_temp Equilibrate to reaction temperature add_solvent->set_temp add_initiator Inject sec-BuLi initiator set_temp->add_initiator add_monomer Add this compound add_initiator->add_monomer polymerize Stir for 1-24 hours add_monomer->polymerize terminate Terminate with methanol polymerize->terminate precipitate Precipitate in methanol terminate->precipitate isolate Filter and dry polymer precipitate->isolate characterize Analyze by GPC and NMR isolate->characterize

Caption: Workflow for Anionic Polymerization.

Cationic Polymerization of this compound

Cationic polymerization is initiated by acids (Lewis or protic) and proceeds through a carbocationic propagating species. This method is sensitive to impurities and often leads to polymers with broader molecular weight distributions and complex side reactions. However, it can be effective for electron-rich olefins.[2]

Hypothetical Data Summary: Cationic Polymerization
ParameterCondition 1
Initiator/Co-initiator Boron trifluoride etherate (BF₃·OEt₂)
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Temperature -78 °C to 0 °C
Reaction Time 30 minutes to 5 hours
Expected Predominant Microstructure Complex mixture, potential for cyclization
Expected Molecular Weight (Mn) Generally lower, less controlled
Expected Polydispersity Index (PDI) > 2.0
Hypothetical Experimental Protocol: Cationic Polymerization
  • Preparation of Reactor: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet is assembled and purged with dry nitrogen.

  • Solvent and Monomer Purification: Dichloromethane is distilled from calcium hydride. This compound is purified as described for anionic polymerization.

  • Reaction Setup: Purified dichloromethane and this compound are transferred to the reactor. The solution is cooled to the desired temperature (e.g., -78 °C).

  • Initiation: A solution of BF₃·OEt₂ in dichloromethane is prepared and added dropwise to the rapidly stirred monomer solution.

  • Polymerization: The reaction is allowed to proceed for the specified time. The viscosity of the solution may increase noticeably.

  • Termination: The polymerization is quenched by the addition of cold methanol.

  • Polymer Isolation: The polymer is precipitated into a large volume of methanol, filtered, and dried under vacuum.

  • Characterization: The resulting polymer is analyzed by GPC and NMR.

Experimental Workflow: Cationic Polymerization

Cationic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization reactor_prep Flame-dry and purge reactor solvent_prep Purify solvent and monomer add_reagents Add solvent and monomer to reactor solvent_prep->add_reagents set_temp Cool to reaction temperature add_reagents->set_temp add_initiator Add BF3·OEt2 solution set_temp->add_initiator polymerize Stir for 0.5-5 hours add_initiator->polymerize terminate Quench with cold methanol polymerize->terminate precipitate Precipitate in methanol terminate->precipitate isolate Filter and dry polymer precipitate->isolate characterize Analyze by GPC and NMR isolate->characterize

Caption: Workflow for Cationic Polymerization.

Free-Radical Polymerization of this compound

Free-radical polymerization is a versatile method that can be applied to a wide range of vinyl monomers.[3][4] It is generally less sensitive to impurities than ionic polymerizations but offers less control over the polymer architecture, often resulting in branched polymers with high polydispersity.

Hypothetical Data Summary: Free-Radical Polymerization
ParameterCondition 1
Initiator Azobisisobutyronitrile (AIBN)
Solvent Toluene (B28343) or bulk polymerization
Temperature 60-80 °C
Reaction Time 4-24 hours
Expected Predominant Microstructure Highly branched, cross-linked, mixed addition modes
Expected Molecular Weight (Mn) High, but poorly controlled
Expected Polydispersity Index (PDI) > 2.0, often very broad
Hypothetical Experimental Protocol: Free-Radical Polymerization
  • Preparation of Reactor: A Schlenk flask is charged with this compound, AIBN, and toluene (if not in bulk).

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The sealed flask is placed in a preheated oil bath at the desired temperature (e.g., 70 °C) and stirred for the required duration.

  • Polymer Isolation: The reaction is cooled to room temperature. The polymer is precipitated by pouring the solution into methanol. The product is collected by filtration and dried under vacuum.

  • Characterization: The polymer is analyzed by GPC and NMR. Due to potential cross-linking, the polymer may be partially or fully insoluble.

Experimental Workflow: Free-Radical Polymerization

Free_Radical_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization charge_flask Charge flask with monomer, initiator, solvent degas Degas via freeze-pump-thaw cycles charge_flask->degas heat Heat to reaction temperature (e.g., 70°C) degas->heat polymerize Stir for 4-24 hours heat->polymerize cool Cool to room temperature polymerize->cool precipitate Precipitate in methanol cool->precipitate isolate Filter and dry polymer precipitate->isolate characterize Analyze by GPC and NMR isolate->characterize

Caption: Workflow for Free-Radical Polymerization.

Coordination Polymerization of this compound

Coordination polymerization using Ziegler-Natta or metallocene catalysts can produce stereoregular polymers from olefins and dienes.[5][6] For conjugated trienes, these catalysts could potentially offer control over the stereochemistry of the polymer backbone.

Hypothetical Data Summary: Coordination Polymerization
ParameterCondition 1 (Ziegler-Natta)
Catalyst System TiCl₄ / Triethylaluminium (Al(C₂H₅)₃)
Solvent Heptane (B126788) or Toluene
Temperature 25-70 °C
Reaction Time 1-8 hours
Expected Predominant Microstructure Potentially stereoregular (e.g., isotactic or syndiotactic)
Expected Molecular Weight (Mn) High
Expected Polydispersity Index (PDI) Broad, depending on catalyst
Hypothetical Experimental Protocol: Coordination Polymerization
  • Catalyst Preparation: All operations are performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). A suspension of TiCl₄ in heptane is prepared in a flame-dried reactor.

  • Activation: The reactor is cooled, and a solution of Al(C₂H₅)₃ in heptane is added slowly to form the active catalyst. The mixture is aged for a short period.

  • Polymerization: Purified this compound is injected into the reactor containing the active catalyst suspension. The polymerization is carried out at the desired temperature with vigorous stirring.

  • Termination: The reaction is quenched by adding acidified methanol.

  • Polymer Isolation: The polymer is washed repeatedly with methanol to remove catalyst residues, then filtered and dried under vacuum.

  • Characterization: The polymer is analyzed by GPC, NMR, and potentially DSC or X-ray diffraction to assess stereoregularity and crystallinity.

Experimental Workflow: Coordination Polymerization

Coordination_Polymerization cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_isolation Isolation & Characterization prep_catalyst Prepare TiCl4 suspension activate_catalyst Add Al(C2H5)3 to activate prep_catalyst->activate_catalyst add_monomer Inject this compound activate_catalyst->add_monomer polymerize Stir for 1-8 hours at reaction temp add_monomer->polymerize terminate Quench with acidified methanol polymerize->terminate wash Wash with methanol terminate->wash isolate Filter and dry polymer wash->isolate characterize Analyze by GPC, NMR, DSC isolate->characterize

Caption: Workflow for Coordination Polymerization.

References

Application Note & Protocol: Detection and Quantification of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nona-1,3,5-triene (C₉H₁₄, Mol. Wt.: 122.21 g/mol ) is a volatile organic compound (VOC) of interest in various fields of research due to its conjugated triene structure, which can be indicative of certain biological or chemical processes. Accurate detection and quantification of this analyte are crucial for understanding its role and potential applications. This document provides detailed analytical methods for the analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile compounds.[1][2][3][4]

Analytical Techniques

The primary recommended technique for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity, selectivity, and ability to identify compounds based on their mass spectrum.[1][2][3] For samples where pre-concentration is necessary, techniques such as purge and trap or headspace sampling are employed.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV detection can also be considered, particularly for the analysis of complex mixtures where derivatization may be employed to enhance detection.[6][7][8] The conjugated triene system of this compound should provide a chromophore for UV detection.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on standard methods for the analysis of volatile organic compounds and is adaptable for various sample matrices.[1][2][3]

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

  • Aqueous Samples (e.g., cell culture media, environmental water samples):

    • Purge and Trap: This is the recommended method for achieving low detection limits.[1][5]

      • Sparge a known volume of the sample (e.g., 5-25 mL) with an inert gas (e.g., helium or nitrogen).

      • The volatile this compound is purged from the sample and trapped on a sorbent tube (e.g., Tenax®, charcoal, or a combination).

      • The trap is then rapidly heated to desorb the analyte into the GC-MS system.

  • Solid or Semi-Solid Samples (e.g., tissues, soil):

    • Headspace Analysis:

      • Place a known weight of the sample into a headspace vial.

      • Seal the vial and incubate at a controlled temperature (e.g., 80-120°C) to allow volatile compounds to partition into the headspace.[4]

      • A sample of the headspace gas is then automatically injected into the GC-MS.

  • Organic Solvents:

    • Direct Liquid Injection: If this compound is dissolved in a volatile organic solvent compatible with the GC system (e.g., hexane, dichloromethane), a direct injection can be performed. The sample may require dilution to fall within the linear range of the instrument.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Oven Temperature ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 2 min at 200°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 35-300
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard or a reference library such as the NIST Mass Spectral Library.[4]

  • Quantification: For quantitative analysis, a calibration curve is generated using external standards of this compound at a minimum of five different concentrations. The peak area of a characteristic ion is plotted against the concentration. For enhanced accuracy, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be used.

Expected Quantitative Data

The following table summarizes the expected, hypothetical quantitative data for the analysis of this compound by GC-MS. Actual values may vary depending on the specific instrumentation and conditions.

ParameterExpected Value
Retention Time (RT) 8 - 12 minutes (under the specified GC conditions)
Molecular Ion (M+) m/z 122
Key Fragment Ions m/z 107, 93, 79, 67, 41 (indicative of aliphatic hydrocarbon fragmentation)[9][10]
Limit of Detection (LOD) 0.1 - 1 µg/L (Purge and Trap)
Limit of Quantification (LOQ) 0.5 - 5 µg/L (Purge and Trap)
Linear Range 1 - 200 µg/L
Correlation Coefficient (r²) > 0.995

Experimental Workflow and Diagrams

GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Aqueous Aqueous Sample Sample->Aqueous Solid Solid/Semi-solid Sample Sample->Solid Organic Organic Solution Sample->Organic PurgeTrap Purge and Trap Aqueous->PurgeTrap Headspace Headspace Injection Solid->Headspace DirectInject Direct Injection Organic->DirectInject GC Gas Chromatography (Separation) PurgeTrap->GC Headspace->GC DirectInject->GC MS Mass Spectrometry (Detection & Identification) GC->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification DataAcq->Quant Report Reporting Quant->Report

GC-MS workflow for this compound analysis.
Logical Relationship for Analyte Quantification

The following diagram illustrates the logical steps involved in quantifying the analyte using a calibration curve.

Quantification_Logic PrepStandards Prepare Calibration Standards (Known Concentrations) AnalyzeStandards Analyze Standards by GC-MS PrepStandards->AnalyzeStandards GenerateCurve Generate Calibration Curve (Peak Area vs. Concentration) AnalyzeStandards->GenerateCurve CalculateConc Calculate Concentration from Calibration Curve GenerateCurve->CalculateConc PrepSample Prepare and Analyze Unknown Sample MeasureArea Measure Peak Area of Analyte PrepSample->MeasureArea MeasureArea->CalculateConc

Logic diagram for quantification of this compound.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the detection and quantification of this compound in various sample matrices. Proper sample preparation and method optimization are critical for achieving accurate and reliable results. For laboratories without access to GC-MS, HPLC-UV may serve as an alternative screening technique, though it may lack the specificity of mass spectrometric detection.

References

Application Notes and Protocols: Nona-1,3,5-triene as a Precursor for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nona-1,3,5-triene and its derivatives are versatile C9 building blocks in the synthesis of complex natural products. Their conjugated triene system readily participates in pericyclic reactions, most notably the intramolecular Diels-Alder (IMDA) reaction, to construct intricate polycyclic frameworks with high stereocontrol. This powerful strategy allows for the efficient assembly of core structures found in a variety of biologically active natural products. These application notes provide an overview of the use of this compound derivatives in the total synthesis of two representative natural products, Spiculoic Acid A and β-Erythroidine, complete with detailed experimental protocols and quantitative data.

Case Study 1: Total Synthesis of (–)-Spiculoic Acid A

Spiculoic Acid A is a marine-derived natural product with a unique bicyclo[4.3.0]nonane skeleton. The total synthesis developed by Lee and Baldwin features a key biomimetic intramolecular Diels-Alder reaction of a this compound derivative to construct the core structure.

Synthetic Strategy:

The retrosynthetic analysis of Spiculoic Acid A identifies a key disconnection at the bicyclic core, which can be formed through an intramolecular Diels-Alder reaction of a linear nonatriene precursor. This precursor is assembled from simpler, commercially available starting materials.

G Spiculoic_Acid_A Spiculoic Acid A IMDA_Product Bicyclo[4.3.0]nonane Core Spiculoic_Acid_A->IMDA_Product Functional Group Manipulation Nonatriene_Precursor This compound Derivative IMDA_Product->Nonatriene_Precursor Intramolecular Diels-Alder Reaction Fragment_A Left-hand Fragment Nonatriene_Precursor->Fragment_A Wittig Reaction Fragment_B Right-hand Fragment Nonatriene_Precursor->Fragment_B Wittig Reaction

Caption: Retrosynthetic analysis of Spiculoic Acid A.

Key Experimental Protocol: Intramolecular Diels-Alder Cyclization

The pivotal step in the synthesis is the intramolecular [4+2] cycloaddition of the nonatriene precursor. This reaction proceeds upon heating to furnish the bicyclo[4.3.0]nonane core with the desired stereochemistry.

Protocol:

  • Preparation of the Nonatriene Precursor: The this compound derivative is synthesized by a Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde fragment.

  • Cyclization Reaction: The purified nonatriene precursor is dissolved in a high-boiling point solvent (e.g., toluene (B28343) or xylene).

  • The solution is heated to reflux (typically 110-140 °C) and the reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure bicyclo[4.3.0]nonane product.

Quantitative Data Summary:
StepReactant(s)Reagents & ConditionsProductYield (%)Reference
Wittig ReactionAldehyde Fragment, Phosphonium Yliden-BuLi, THF, -78 °C to rtNonatriene Precursor75[1]
Intramolecular Diels-AlderNonatriene PrecursorToluene, Reflux, 12 hBicyclo[4.3.0]nonane Core85[1]
Further ElaborationBicyclo[4.3.0]nonane CoreMulti-step sequence(–)-Spiculoic Acid A-[1]

Case Study 2: Total Synthesis of (±)-β-Erythroidine

β-Erythroidine is a tetracyclic alkaloid that exhibits potent antagonist activity at nicotinic acetylcholine (B1216132) receptors. The synthesis developed by Funk and co-workers utilizes a key intramolecular Diels-Alder reaction of a nonatriene derivative to construct the central hydroisoquinoline ring system.

Synthetic Strategy:

The tetracyclic core of β-erythroidine is envisioned to arise from an intramolecular Diels-Alder reaction of a nonatriene precursor containing an amido-substituted diene. This precursor is assembled through a series of transformations starting from simpler cyclic and acyclic fragments.

G beta_Erythroidine β-Erythroidine Tetracyclic_Core Tetracyclic Core beta_Erythroidine->Tetracyclic_Core Final Elaboration IMDA_Precursor Amido-nonatriene Derivative Tetracyclic_Core->IMDA_Precursor Intramolecular Diels-Alder Reaction Diene_Fragment Diene Fragment IMDA_Precursor->Diene_Fragment Amide Coupling Dienophile_Fragment Dienophile Fragment IMDA_Precursor->Dienophile_Fragment Amide Coupling

Caption: Retrosynthetic pathway for β-Erythroidine.

Key Experimental Protocol: Intramolecular Diels-Alder Cyclization

The key bond-forming event is the thermal intramolecular Diels-Alder reaction of the amido-substituted nonatriene. The presence of the amide group influences the reactivity and stereoselectivity of the cycloaddition.

Protocol:

  • Synthesis of the IMDA Precursor: The nonatriene precursor is prepared by coupling a diene-containing carboxylic acid with an amine fragment bearing the dienophile.

  • Cyclization: The precursor is dissolved in a suitable high-boiling solvent (e.g., o-dichlorobenzene).

  • The solution is heated to a high temperature (typically 180-220 °C) in a sealed tube or under microwave irradiation.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.

Quantitative Data Summary:
StepReactant(s)Reagents & ConditionsProductYield (%)Reference
Amide CouplingDiene-acid, Amine-dienophileEDCI, HOBt, DIPEA, CH2Cl2, rtAmido-nonatriene Precursor88[2]
Intramolecular Diels-AlderAmido-nonatriene Precursoro-Dichlorobenzene, 200 °C, 24 hTetracyclic Core65[2]
Further TransformationsTetracyclic CoreMulti-step sequence(±)-β-Erythroidine-[2]

Logical Workflow for Natural Product Synthesis Utilizing this compound Derivatives

The general workflow for employing this compound derivatives in natural product synthesis via an intramolecular Diels-Alder reaction can be summarized as follows:

G Start Design of Nonatriene Precursor Synthesis Synthesis of the Nonatriene Precursor Start->Synthesis Purification1 Purification and Characterization Synthesis->Purification1 IMDA Intramolecular Diels-Alder Reaction Purification1->IMDA Purification2 Purification of Cycloadduct IMDA->Purification2 Elaboration Functional Group Manipulation and Elaboration Purification2->Elaboration End Total Synthesis of Natural Product Elaboration->End

Caption: General workflow for natural product synthesis.

The use of this compound derivatives as precursors for intramolecular Diels-Alder reactions represents a powerful and convergent strategy for the synthesis of complex natural products. The ability to construct multiple stereocenters and complex ring systems in a single step makes this an attractive approach for synthetic chemists. The examples of Spiculoic Acid A and β-Erythroidine highlight the versatility of this methodology in accessing diverse molecular architectures. Careful design of the nonatriene precursor allows for precise control over the stereochemical outcome of the cyclization, enabling the efficient and elegant total synthesis of challenging targets.

References

The Use of Nona-1,3,5-triene in Novel Materials: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a conjugated triene monomer, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of research on the specific applications of Nona-1,3,5-triene in the development of novel materials. While the compound is chemically identified and its existence confirmed with CAS number 603959-49-5, there is a notable absence of detailed studies, experimental protocols, or quantitative data regarding its polymerization, material properties, or integration into drug development systems.

Currently, the scientific community has not published substantial findings on the use of this compound for creating new polymers or functional materials. Patent literature, while occasionally mentioning "this compound derivatives," does not provide specific details on their synthesis or application in materials science, often focusing on unrelated chemical processes. This scarcity of information prevents the creation of detailed application notes and protocols as requested.

General Context: The Potential of Conjugated Trienes in Materials Science

While specific data on this compound is unavailable, the broader class of conjugated trienes holds significant promise in materials science. Their alternating double and single bonds create a delocalized π-electron system, which can impart unique optical, electronic, and reactive properties to polymers.

In theory, this compound could be polymerized through various mechanisms, such as free radical, anionic, or cationic polymerization, to create polymers with a conjugated backbone. Such polymers could potentially exhibit properties like:

  • Electrical Conductivity: The conjugated system could allow for the movement of electrons, making the resulting materials semi-conductive.

  • Non-linear Optical Properties: The extended π-system might lead to materials with applications in photonics and optoelectronics.

  • Enhanced Reactivity: The remaining double bonds in the polymer backbone could be used for further functionalization or cross-linking to tailor material properties.

A general workflow for the theoretical development of materials from a conjugated triene like this compound is outlined below.

G cluster_0 Monomer Stage cluster_1 Polymerization cluster_2 Polymer Characterization cluster_3 Material Development & Application A This compound Synthesis & Purification B Initiation A->B C Propagation B->C D Termination C->D E Molecular Weight (GPC) D->E F Structure (NMR, FTIR) G Thermal Properties (TGA, DSC) H Functionalization G->H I Blending/Compounding J Device Fabrication / Drug Delivery Vehicle Formulation

Caption: Theoretical workflow for novel material development using a conjugated triene monomer.

Hypothetical Experimental Protocols

In the absence of specific data for this compound, we can propose hypothetical experimental protocols based on general knowledge of conjugated diene and triene polymerization. It is crucial to note that these are generalized procedures and would require significant optimization for this specific monomer.

1. Hypothetical Free-Radical Polymerization of this compound

  • Objective: To synthesize poly(this compound) via a free-radical mechanism.

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Toluene (solvent)

    • Methanol (B129727) (non-solvent for precipitation)

  • Procedure:

    • Purify this compound by distillation under reduced pressure to remove any inhibitors.

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the purified monomer in anhydrous toluene.

    • Add AIBN as the initiator. The molar ratio of monomer to initiator would need to be optimized (e.g., 100:1 to 1000:1).

    • Heat the reaction mixture at a temperature appropriate for AIBN decomposition (typically 60-80 °C) for a specified time (e.g., 6-24 hours).

    • Monitor the polymerization progress by techniques such as Gas Chromatography (GC) to track monomer consumption.

    • Terminate the reaction by cooling the mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at a moderate temperature.

2. Hypothetical Characterization of Poly(this compound)

  • Objective: To determine the molecular weight, structure, and thermal properties of the synthesized polymer.

  • Methods:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and investigate the different possible addition modes (e.g., 1,2-, 1,4-, 3,4-, or 1,6-addition).

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polymerization by the disappearance of monomer-specific peaks.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting transitions (Tm).

Data Presentation

As no experimental data has been published, the following table is a template illustrating how quantitative data for hypothetical polymers derived from this compound could be presented.

Polymer IDPolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)Tg (°C)Td,5% (°C)
PNT-FR-1Free Radical-----
PNT-AN-1Anionic-----

Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Td,5%: Temperature at 5% weight loss.

Conclusion and Future Outlook

While the current body of scientific literature does not support the creation of detailed application notes for this compound in novel materials, its conjugated triene structure suggests theoretical potential. Future research is needed to explore the synthesis and polymerization of this monomer. Should such research be undertaken, the resulting polymers could offer interesting properties for a range of applications, from electronics to drug delivery. For researchers, scientists, and drug development professionals interested in this area, the initial focus would need to be on the fundamental synthesis and characterization of this compound-based polymers. Without this foundational research, any discussion of its applications remains speculative.

Application Notes and Protocols for the Catalytic Hydrogenation of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The selective hydrogenation of a conjugated triene can yield a mixture of products, including various dienes, monoenes, and the fully saturated alkane. The product distribution is highly dependent on the reaction conditions, including catalyst type, catalyst loading, hydrogen pressure, temperature, and reaction time. The following table summarizes representative quantitative data for the catalytic hydrogenation of a generic conjugated triene over a palladium catalyst, illustrating the progression of the reaction over time.

Time (h)Triene (%)Diene (%)Monoene (%)Saturated (%)
14535155
220403010
45255020
8<1106030
24024850

Note: This data is illustrative and based on typical selectivities observed in the partial hydrogenation of conjugated trienes. Actual results for Nona-1,3,5-triene may vary.

Experimental Protocols

Protocol 1: Atmospheric Pressure Hydrogenation using a Balloon Setup

This protocol describes a standard laboratory procedure for the hydrogenation of this compound at atmospheric pressure using a hydrogen-filled balloon. This method is suitable for small-scale reactions and for screening reaction conditions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ethanol (B145695) (or other suitable solvent)

  • Nitrogen or Argon gas supply

  • Hydrogen gas supply

  • Round-bottom flask with a two-way adapter

  • Magnetic stirrer and stir bar

  • Rubber balloon

  • Septum

  • Syringes and needles

  • Celite® for filtration

Procedure:

  • Preparation: Place a magnetic stir bar in a dry round-bottom flask. Seal the flask with a two-way adapter equipped with a septum and a stopcock connected to a nitrogen/argon line.

  • Inerting the Flask: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst to the flask. Caution: Pd/C is pyrophoric and may ignite in the presence of flammable solvents and air.

  • Solvent and Substrate Addition: Add anhydrous ethanol to the flask via syringe, ensuring the catalyst is fully wetted. Subsequently, add the this compound substrate to the reaction mixture via syringe.

  • Hydrogen Purge: Connect a hydrogen-filled balloon to the stopcock. Carefully evacuate the flask to remove the inert gas and then open the stopcock to the hydrogen balloon to fill the flask with hydrogen. Repeat this purge cycle three to five times.

  • Reaction: With the hydrogen balloon attached, vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS analysis of aliquots taken at regular intervals.

  • Work-up: Upon completion, purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: The solvent from the filtrate can be removed under reduced pressure to yield the crude product, which can then be purified by column chromatography if necessary.

Protocol 2: Analysis of Hydrogenation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of the product mixture from the hydrogenation of this compound to determine the relative amounts of unreacted triene, intermediate dienes and monoenes, and the final saturated product.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)

  • Helium or Hydrogen carrier gas

Sample Preparation:

  • Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Filter the aliquot through a small plug of silica (B1680970) gel or a syringe filter to remove the catalyst.

  • Dilute the filtered aliquot with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Illustrative):

ParameterValue
GC Inlet
Injection Volume1 µL
Inlet Temperature250 °C
Split Ratio50:1
Oven Program
Initial Temperature50 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 min
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-300 amu

Data Analysis:

  • Identify the peaks corresponding to this compound, nonadienes, nonenes, and nonane (B91170) based on their retention times and mass spectra.

  • Integrate the peak areas for each component.

  • Calculate the relative percentage of each component in the mixture to determine the product distribution.

Visualizations

Reaction_Pathway This compound This compound Nonadienes Nonadienes This compound->Nonadienes + H₂ Nonenes Nonenes Nonadienes->Nonenes + H₂ Nonane Nonane Nonenes->Nonane + H₂

Caption: Reaction pathway for the catalytic hydrogenation of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis A Inert Flask B Add Pd/C Catalyst A->B C Add Solvent & Substrate B->C D Purge with H₂ C->D E Stir at RT D->E F Monitor Reaction E->F G Purge with Inert Gas F->G H Filter Catalyst G->H I Solvent Removal H->I J GC-MS Analysis I->J

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nona-1,3,5-triene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Ylide/Phosphonate (B1237965) Carbanion Formation: The base used may be too weak or degraded.- Use a strong, fresh base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1][2] - Ensure anhydrous reaction conditions, as ylides and carbanions are sensitive to moisture.[3]
2. Unreactive Carbonyl Compound: The hexa-2,4-dienal may be of poor quality or degraded.- Purify the hexa-2,4-dienal by distillation before use. - Confirm the identity and purity of the aldehyde using spectroscopic methods (e.g., NMR, IR).
3. Steric Hindrance: Although less common with aldehydes, bulky substituents on the ylide or phosphonate can hinder the reaction.[4]- If using a substituted propyl ylide, consider a less hindered phosphonate for the HWE reaction, which is generally more reactive with hindered ketones.[4]
Incorrect Stereoselectivity (e.g., undesired E/Z isomer ratio) 1. Inappropriate Ylide/Phosphonate Reagent: The type of ylide (stabilized vs. unstabilized) or phosphonate ester influences the E/Z selectivity.- For predominantly (Z)-Nona-1,3,5-triene, use an unstabilized Wittig ylide (e.g., from propyltriphenylphosphonium bromide).[4][5] - For predominantly (E)-Nona-1,3,5-triene, use a Horner-Wadsworth-Emmons reagent (e.g., diethyl propylphosphonate).[6][7]
2. Reaction Conditions Favoring the Wrong Isomer: The choice of solvent and the presence of lithium salts can affect the stereochemical outcome of the Wittig reaction.- For higher Z-selectivity in Wittig reactions with unstabilized ylides, use aprotic, non-polar solvents and avoid lithium-based reagents if possible.[8] - For higher E-selectivity in HWE reactions, conditions that allow for thermodynamic equilibration are preferred.[6]
Presence of Significant Side Products 1. Ylide/Carbanion Side Reactions: The ylide or phosphonate carbanion can react with other electrophiles or undergo decomposition.- Add the aldehyde to the pre-formed ylide/carbanion solution at a low temperature (e.g., 0 °C or -78 °C) to ensure it reacts preferentially with the intended substrate.
2. Aldehyde Self-Condensation: Under basic conditions, the aldehyde can undergo self-condensation reactions.- Maintain a low reaction temperature and add the aldehyde slowly to the reaction mixture.
Difficulty in Product Purification 1. Contamination with Triphenylphosphine (B44618) Oxide (from Wittig): This byproduct can be difficult to separate from the desired triene.- Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate (B1210297) mixture).[9] - Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent mixture (e.g., pentane/ether) and removed by filtration.[9][10] - An alternative method involves the addition of zinc chloride to form a complex with triphenylphosphine oxide, which can then be removed by filtration.[11]
2. Contamination with Phosphate (B84403) Byproduct (from HWE): The dialkyl phosphate byproduct from the HWE reaction needs to be removed.- The phosphate byproduct is typically water-soluble and can be removed by performing an aqueous workup of the reaction mixture.[12]

Frequently Asked Questions (FAQs)

Q1: Which method is better for synthesizing this compound, the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?

A1: The choice between the Wittig and HWE reactions primarily depends on the desired stereochemistry of the final double bond formed.

  • For (Z)-Nona-1,3,5-triene: The Wittig reaction with an unstabilized ylide, such as propylidenephosphorane, is generally preferred as it favors the formation of the Z-isomer.[4]

  • For (E)-Nona-1,3,5-triene: The Horner-Wadsworth-Emmons reaction is typically the method of choice as it predominantly yields the E-isomer.[6][7] The HWE reaction also has the advantage of using a water-soluble phosphate byproduct, which simplifies purification.[12]

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, consider the following factors:

  • Purity of Reagents: Ensure that your starting materials, particularly the hexa-2,4-dienal, are pure. Aldehydes can be prone to oxidation or polymerization.[4]

  • Base Selection and Handling: Use a strong, fresh base to ensure complete formation of the ylide or phosphonate carbanion.[1][2] Handle bases under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Reaction Temperature: Maintain the recommended temperature throughout the reaction. Ylide/carbanion formation and the subsequent reaction with the aldehyde are often carried out at low temperatures to minimize side reactions.

  • Anhydrous Conditions: Both the Wittig and HWE reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

Q3: How do I control the E/Z stereoselectivity of the newly formed double bond?

A3: The stereoselectivity is influenced by several factors:

  • Wittig Reaction:

    • Unstabilized Ylides (e.g., from alkylphosphonium salts): These generally favor the Z-alkene.[4] The selectivity can be further enhanced by using salt-free conditions.

    • Stabilized Ylides (with electron-withdrawing groups): These favor the E-alkene.[4]

  • Horner-Wadsworth-Emmons Reaction:

    • Standard Conditions: Typically provide the E-alkene with high selectivity.[6][7]

    • Still-Gennari Modification: Utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific bases (e.g., KHMDS with 18-crown-6) to favor the Z-alkene.[6]

Q4: What are the common byproducts in the synthesis of this compound and how can I remove them?

A4:

  • Wittig Reaction: The main byproduct is triphenylphosphine oxide. It can be removed by column chromatography or by precipitation from a non-polar solvent.[9][10] Complexation with zinc chloride is another effective removal method.[11]

  • Horner-Wadsworth-Emmons Reaction: The primary byproduct is a dialkyl phosphate salt. This is typically water-soluble and can be easily removed during an aqueous workup.[12]

Q5: My reaction is not proceeding to completion. What should I do?

A5:

  • Check Ylide/Carbanion Formation: Ensure the base was added correctly and that the characteristic color change associated with ylide/carbanion formation was observed.

  • Reagent Stoichiometry: Verify that the correct molar ratios of reactants were used. A slight excess of the ylide or phosphonate reagent is often employed.

  • Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Impurities in the aldehyde or the phosphonium (B103445) salt/phosphonate can inhibit the reaction.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of (3Z,5E)-Nona-1,3,5-triene via Wittig Reaction

This protocol is designed to favor the formation of the Z-isomer at the newly formed double bond.

1. Preparation of the Ylide (Propylidenephosphorane):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise to the suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

2. Wittig Reaction:

  • Cool the ylide solution back to 0 °C.

  • Slowly add a solution of hexa-2,4-dienal (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by TLC.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to separate the product from triphenylphosphine oxide.

Protocol 2: Synthesis of (3E,5E)-Nona-1,3,5-triene via Horner-Wadsworth-Emmons Reaction

This protocol is designed to favor the formation of the E-isomer at the newly formed double bond.

1. Preparation of the Phosphonate Carbanion:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of diethyl propylphosphonate (1.05 equivalents) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

2. HWE Reaction:

  • Cool the phosphonate carbanion solution back to 0 °C.

  • Slowly add a solution of hexa-2,4-dienal (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-3 hours).

3. Work-up and Purification:

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following tables present illustrative data on how reaction conditions can affect the yield and stereoselectivity of the synthesis of this compound. Note: This data is representative and based on general trends for these reaction types.

Table 1: Effect of Base and Solvent on the Wittig Reaction of Hexa-2,4-dienal with Propyltriphenylphosphonium Bromide

Entry Base Solvent Temperature (°C) Yield (%) E:Z Ratio
1n-BuLiTHF0 to rt7515:85
2NaHMDSTHF0 to rt7210:90
3KHMDSToluene0 to rt708:92
4t-BuOKTHF0 to rt6520:80

Table 2: Effect of Phosphonate and Base on the Horner-Wadsworth-Emmons Reaction of Hexa-2,4-dienal

Entry Phosphonate Reagent Base Solvent Temperature (°C) Yield (%) E:Z Ratio
1Diethyl propylphosphonateNaHTHF0 to rt8595:5
2Diethyl propylphosphonateDBU/LiClAcetonitrilert8897:3
3Bis(2,2,2-trifluoroethyl) propylphosphonateKHMDS/18-crown-6THF-78 to rt805:95

Visualizations

Experimental Workflow

experimental_workflow cluster_wittig Wittig Synthesis cluster_hwe HWE Synthesis w_start Propyltriphenylphosphonium Bromide + Hexa-2,4-dienal w_ylide Ylide Formation (n-BuLi, THF, 0°C to rt) w_start->w_ylide w_reaction Wittig Reaction (0°C to rt) w_ylide->w_reaction w_workup Aqueous Workup (NH4Cl) w_reaction->w_workup w_purify Column Chromatography w_workup->w_purify w_product (Z)-Nona-1,3,5-triene w_purify->w_product h_start Diethyl Propylphosphonate + Hexa-2,4-dienal h_carbanion Carbanion Formation (NaH, THF, 0°C to rt) h_start->h_carbanion h_reaction HWE Reaction (0°C to rt) h_carbanion->h_reaction h_workup Aqueous Workup (NH4Cl) h_reaction->h_workup h_purify Column Chromatography h_workup->h_purify h_product (E)-Nona-1,3,5-triene h_purify->h_product

Caption: General experimental workflows for the Wittig and HWE syntheses of this compound.

Troubleshooting Logic

troubleshooting_low_yield start Low Yield of This compound check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok check_base Verify Base Activity and Anhydrous Conditions base_ok Base Active? check_base->base_ok check_temp Confirm Correct Reaction Temperature temp_ok Temperature Correct? check_temp->temp_ok reagents_ok->check_base Yes purify_reagents Purify Aldehyde and Recrystallize Salt reagents_ok->purify_reagents No base_ok->check_temp Yes use_fresh_base Use Fresh Base and Anhydrous Solvents base_ok->use_fresh_base No adjust_temp Adjust Temperature Control temp_ok->adjust_temp No rerun Re-run Reaction temp_ok->rerun Yes purify_reagents->rerun use_fresh_base->rerun adjust_temp->rerun

Caption: Troubleshooting flowchart for addressing low product yield in this compound synthesis.

References

Technical Support Center: Purification of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of nona-1,3,5-triene from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis?

A1: Common impurities can include unreacted starting materials, catalysts, solvents, and byproducts from side reactions. Depending on the synthetic route, these byproducts might include isomers of this compound, polymers, or oxidation products.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques for a medium-sized, non-polar organic molecule like this compound are vacuum distillation and flash column chromatography.[1]

Q3: How can I remove non-volatile impurities from my crude this compound?

A3: Vacuum distillation is an excellent method for separating this compound from non-volatile impurities. By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent thermal degradation.[1]

Q4: What should I do if my compound co-elutes with an impurity during column chromatography?

A4: If co-elution occurs, you can try to improve the separation by adjusting the solvent system. This can involve changing the solvent polarity, using a different solvent mixture, or employing a different stationary phase. Techniques like high-performance liquid chromatography (HPLC) can also provide higher resolution for difficult separations.

Q5: How can I assess the purity of my final this compound product?

A5: The purity of the final product should be confirmed using standard analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining the percentage of purity and identifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause Troubleshooting Steps
Low recovery after column chromatography - The compound may be unstable on the stationary phase (e.g., silica (B1680970) or alumina).- The chosen eluent system may not be optimal, leading to poor separation or irreversible adsorption.- The compound may be volatile and lost during solvent removal.- Try using a less acidic or basic stationary phase.- Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system before running the column.- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.
Product degradation during distillation - The distillation temperature is too high, causing thermal decomposition.- The presence of acidic or basic impurities may catalyze degradation.- Use vacuum distillation to lower the boiling point.- Neutralize the crude mixture with a mild wash (e.g., sodium bicarbonate solution) before distillation.
Incomplete separation of isomers - The isomers have very similar physical and chemical properties.- For distillation, use a fractional distillation column with a high number of theoretical plates.- For chromatography, use a high-resolution technique like HPLC or a longer column with a shallower solvent gradient.

Experimental Protocols

Vacuum Distillation

This method is suitable for large-scale purification and the removal of non-volatile impurities.

Procedure:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Charging the Flask: Add the crude this compound to a round-bottom flask. The flask should not be more than two-thirds full.

  • Applying Vacuum: Begin stirring the mixture and slowly apply the vacuum.

  • Heating: Once a stable vacuum is achieved, gently heat the flask.

  • Distillation: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.

  • Completion: After the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Flash Column Chromatography

This technique is ideal for high-purity isolation and separation from closely related byproducts.

Procedure:

  • Column Packing: Pack a glass column with an appropriate stationary phase (e.g., silica gel) in a suitable solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Add the eluent to the column and apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(3E,5Z)-nona-1,3,5-triene(3Z,5Z)-nona-1,3,5-triene
Molecular Formula C₉H₁₄[2]C₉H₁₄[3]C₉H₁₄[4]
Molecular Weight 122.21 g/mol [2]122.21 g/mol [3]122.21 g/mol [4]
IUPAC Name This compound[2](3E,5Z)-nona-1,3,5-triene[3](3Z,5Z)-nona-1,3,5-triene[4]

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Initial_Workup Initial Workup (e.g., Aqueous Wash) Crude->Initial_Workup Choice Choice of Purification Method Initial_Workup->Choice Distillation Vacuum Distillation Choice->Distillation  Large Scale / Non-volatile Impurities Chromatography Flash Column Chromatography Choice->Chromatography High Purity / Isomer Separation Purity_Analysis_Dist Purity Analysis (GC-MS, NMR) Distillation->Purity_Analysis_Dist Purity_Analysis_Chrom Purity Analysis (GC-MS, NMR) Chromatography->Purity_Analysis_Chrom Pure_Product Pure this compound Purity_Analysis_Dist->Pure_Product Purity_Analysis_Chrom->Pure_Product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nona-1,3,5-triene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The Wittig reaction is a widely employed and versatile method for the synthesis of alkenes like this compound.[1][2][3][4] This method involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. For this compound, a common approach would be the reaction of a C5-phosphonium ylide with a C4-unsaturated aldehyde, or a C4-phosphonium ylide with a C5-unsaturated aldehyde.

Q2: What are the primary impurities I should expect in the synthesis of this compound via the Wittig reaction?

A2: The most significant and often problematic impurity is triphenylphosphine (B44618) oxide (TPPO), a stoichiometric byproduct of the Wittig reaction.[5][6][7] Other potential impurities include:

  • Unreacted starting materials: Such as the aldehyde/ketone and the phosphonium (B103445) salt.

  • Geometric isomers (E/Z isomers): The Wittig reaction can sometimes produce a mixture of E and Z isomers of the target triene. The stereochemical outcome often depends on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[1]

  • Side products from the base: The strong base used to generate the ylide (e.g., n-butyllithium) can potentially lead to side reactions if not handled correctly.

  • Solvent residues: Residual solvents from the reaction and workup steps.

Q3: How can I remove the triphenylphosphine oxide (TPPO) byproduct from my this compound product?

A3: Removing TPPO can be challenging due to its solubility in many organic solvents.[8] Several methods can be employed:

  • Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane (B92381) or diethyl ether.[9] Attempting to crystallize the TPPO from a concentrated reaction mixture by adding a nonpolar solvent can be effective.

  • Column Chromatography: Flash column chromatography is a reliable method for separating this compound from the more polar TPPO.[5][8]

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[7][9] Adding these salts to the reaction mixture dissolved in a suitable solvent (like ethanol (B145695) or THF) can precipitate the TPPO complex, which can then be removed by filtration.[7][9]

  • Acid-Base Extraction: If the target molecule is not acid-sensitive, washing the organic layer with a dilute acid solution can sometimes help in removing residual TPPO.

Q4: How can I control the stereochemistry (E/Z isomerism) of the double bonds in this compound during a Wittig synthesis?

A4: The stereochemical outcome of the Wittig reaction is influenced by several factors:

  • Ylide Type: Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes.[1]

  • Reaction Conditions: The presence of lithium salts can affect the stereoselectivity. "Salt-free" conditions often lead to higher Z-selectivity with non-stabilized ylides.

  • Schlosser Modification: For non-stabilized ylides where the E-isomer is desired, the Schlosser modification can be employed. This involves using a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable trans-adduct, leading to the E-alkene.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete ylide formation.- Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH).- Use a dry, inert atmosphere (e.g., nitrogen or argon) as ylides are sensitive to moisture and oxygen.
2. Deactivation of the ylide.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.
3. Poor quality of starting materials.- Use freshly distilled aldehyde/ketone.- Ensure the phosphonium salt is dry and pure.
Presence of significant amounts of unreacted starting materials 1. Insufficient reaction time or temperature.- Monitor the reaction progress by TLC or GC-MS.- Gradually increase the reaction temperature if no conversion is observed at a lower temperature.
2. Stoichiometry of reactants is incorrect.- Ensure the correct molar ratios of the phosphonium salt, base, and carbonyl compound are used.
Product is a mixture of E/Z isomers 1. The chosen Wittig conditions are not sufficiently stereoselective.- For Z-isomers, use non-stabilized ylides under salt-free conditions.- For E-isomers, use stabilized ylides or employ the Schlosser modification for non-stabilized ylides.[1]
Difficulty in removing triphenylphosphine oxide (TPPO) 1. TPPO is co-eluting with the product during chromatography.- Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different purification method, such as precipitation with a metal salt.[9]
2. The product and TPPO have similar solubilities.- Attempt crystallization from a different solvent system.- Use precipitation with ZnCl₂ or CaBr₂ to selectively remove TPPO.[7][9]
Product decomposes during purification 1. This compound is a conjugated polyene and may be sensitive to heat, light, and air.- Perform purification steps at low temperatures when possible.- Use solvents that have been degassed to remove oxygen.- Store the purified product under an inert atmosphere and protect it from light.

Experimental Protocols

General Protocol for the Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired stereochemistry.

Materials:

  • (But-2-en-1-yl)triphenylphosphonium bromide (for a C5 ylide)

  • Pentanal (for a C4 aldehyde)

  • Strong base (e.g., n-Butyllithium in hexanes)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend (but-2-en-1-yl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange). Allow the mixture to stir at this temperature for 1 hour.

  • Wittig Reaction: To the ylide solution, add a solution of pentanal in anhydrous THF dropwise at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting aldehyde.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel using a nonpolar eluent (e.g., hexanes or a hexane/ethyl acetate (B1210297) gradient).

Visualizations

Troubleshooting_Nona_1_3_5_triene_Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start Synthesis reaction_check Reaction Complete? (TLC/GC-MS) start->reaction_check low_yield Low/No Product reaction_check->low_yield No workup Aqueous Workup reaction_check->workup Yes troubleshoot_yield Troubleshoot Yield: - Check Base - Check Reagents - Anhydrous Conditions low_yield->troubleshoot_yield crude_product Crude Product workup->crude_product purification_method Purification Method crude_product->purification_method chromatography Column Chromatography purification_method->chromatography Primary Method crystallization Crystallization/ Precipitation purification_method->crystallization Alternative impurity_check Impurities Present? chromatography->impurity_check crystallization->impurity_check pure_product Pure this compound impurity_check->pure_product No tppo_present TPPO Present impurity_check->tppo_present Yes, TPPO isomers_present Isomers Present impurity_check->isomers_present Yes, Isomers remove_tppo Remove TPPO: - Optimize Chromatography - Precipitate with Metal Salt tppo_present->remove_tppo separate_isomers Separate Isomers: - Preparative HPLC/GC isomers_present->separate_isomers remove_tppo->impurity_check separate_isomers->impurity_check

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Side reactions and byproducts in Nona-1,3,5-triene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nona-1,3,5-triene. The information addresses common side reactions, byproduct formation, and purification challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound via the Wittig reaction?

A1: The Wittig reaction, a primary method for synthesizing alkenes like this compound, can be accompanied by several side reactions. The most prominent byproduct is triphenylphosphine (B44618) oxide, which is formed stoichiometrically with the desired alkene.[1] Other potential side reactions and byproducts include:

  • Isomerization: Formation of various geometric isomers (E/Z) of this compound can occur, particularly if the reaction conditions are not carefully controlled. The stereochemistry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions.[2]

  • Rearrangement: Under thermal conditions, conjugated trienes can potentially undergo sigmatropic rearrangements.[3]

  • Oligomerization/Polymerization: Due to the conjugated π-system, this compound may be susceptible to oligomerization or polymerization, especially in the presence of acid or heat.

  • Side reactions of the ylide: The phosphorus ylide is a strong base and can participate in side reactions other than the desired olefination.[1]

Q2: How can I minimize the formation of byproducts during the Wittig synthesis of this compound?

A2: To minimize byproduct formation, consider the following:

  • Ylide Choice: The choice between a stabilized or non-stabilized ylide will influence the stereoselectivity of the reaction.[2] For conjugated systems, careful selection is crucial.

  • Reaction Conditions: Running the reaction under inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Temperature control is also critical to prevent thermal rearrangements and polymerization.

  • Solvent: An aqueous Wittig reaction can simplify the removal of the triphenylphosphine oxide byproduct, as it is more soluble in water than the desired triene.[4]

  • Stoichiometry: Precise control over the stoichiometry of the reactants can prevent side reactions resulting from excess reagents.

Q3: What are the characteristic analytical signatures of common byproducts?

A3: Byproducts can be identified using a combination of chromatographic and spectroscopic techniques:

  • GC-MS: This is a powerful tool for separating and identifying volatile byproducts. Different isomers will likely have slightly different retention times, and their mass spectra will show the same molecular ion peak but may have different fragmentation patterns.

  • NMR Spectroscopy (¹H and ¹³C): Isomeric byproducts will exhibit distinct chemical shifts and coupling constants in their NMR spectra. Triphenylphosphine oxide has characteristic signals in both ¹H and ¹³C NMR.

  • FTIR Spectroscopy: The presence of unexpected functional groups (e.g., hydroxyl or carbonyl groups from oxidation) can be detected by FTIR.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction.- Increase reaction time or temperature (with caution to avoid degradation).- Ensure efficient stirring.- Use a stronger base to generate the ylide if necessary.
Degradation of product.- Work up the reaction at a lower temperature.- Use an antioxidant during workup and storage.- Purify the product promptly after synthesis.
Ylide decomposition.- Prepare the ylide in situ and use it immediately.- Ensure anhydrous conditions if using a non-aqueous solvent.
Presence of multiple isomers in the product Non-stereoselective Wittig reaction.- Modify the Wittig reagent (e.g., use a stabilized ylide for higher E-selectivity).- Adjust the solvent and temperature to influence stereoselectivity.[2]
Isomerization during workup or purification.- Avoid acidic conditions during workup.- Use a neutral stationary phase for chromatography (e.g., silica (B1680970) gel treated with a base).
Formation of a polymeric/oily residue Polymerization of the triene.- Avoid high temperatures and exposure to acid.- Store the purified triene under an inert atmosphere and at low temperature.
Difficulty in removing triphenylphosphine oxide Co-elution during chromatography.- For a non-aqueous Wittig reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane (B92381) and filter it off.- For an aqueous Wittig reaction, the byproduct should preferentially partition into the aqueous phase.[4]

Experimental Protocols

Proposed Synthesis of this compound via Aqueous Wittig Reaction

This protocol is a proposed adaptation of a general method for the synthesis of 1,3,5-trienes.[4]

Materials:

  • (E)-Hexa-2,4-dienal

  • Allyltriphenylphosphonium bromide

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine (E)-hexa-2,4-dienal (1.0 eq) and allyltriphenylphosphonium bromide (1.1 eq).

  • Add a saturated aqueous solution of sodium bicarbonate (sufficient to dissolve the reactants).

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) gradient).

Visualizations

Reaction Pathway for Wittig Synthesis of this compound

Wittig_Reaction Hexadienal (E)-Hexa-2,4-dienal Betaine Betaine Intermediate Hexadienal->Betaine Ylide Allyl Triphenylphosphonium Ylide Ylide->Betaine Nucleophilic Attack Base Base (e.g., NaHCO3) Base->Ylide PhosphoniumSalt Allyltriphenylphosphonium Bromide PhosphoniumSalt->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Triene This compound Oxaphosphetane->Triene Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig synthesis of this compound.

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow Start Start: Synthesis of this compound Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis CheckYield Is Yield Acceptable? Analysis->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Troubleshoot Low Yield CheckYield->LowYield No ImpureProduct Troubleshoot Impurities CheckPurity->ImpureProduct No End End: Pure this compound CheckPurity->End Yes OptimizeConditions Optimize Reaction Conditions LowYield->OptimizeConditions OptimizePurification Optimize Purification Method ImpureProduct->OptimizePurification OptimizeConditions->Start OptimizePurification->Start

Caption: Troubleshooting workflow for synthesis.

Logical Diagram for Byproduct Identification

Byproduct_Identification CrudeProduct Crude Product Mixture GCMS GC-MS Analysis CrudeProduct->GCMS NMR NMR Analysis CrudeProduct->NMR MultiplePeaks Multiple Peaks in GC? GCMS->MultiplePeaks CharacteristicSignals Characteristic Signals for Byproducts? NMR->CharacteristicSignals ExpectedMass Correct Molecular Ion? MultiplePeaks->ExpectedMass Yes OtherByproduct Other Byproduct MultiplePeaks->OtherByproduct No Isomer Probable Isomer ExpectedMass->Isomer Yes ExpectedMass->OtherByproduct No TPhosOxide Triphenylphosphine Oxide CharacteristicSignals->TPhosOxide Yes Unknown Unknown Impurity CharacteristicSignals->Unknown No

Caption: Byproduct identification logic.

References

Technical Support Center: Nona-1,3,5-triene Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability and degradation data for Nona-1,3,5-triene is limited. This guide is based on the general principles of conjugated polyene chemistry and provides illustrative examples and protocols for researchers.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A: this compound, as a conjugated triene, is susceptible to degradation from oxygen, light, and heat. To maximize shelf-life, it should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or below), and in amber vials or containers wrapped in aluminum foil to protect from light. For solutions, use de-gassed solvents.

Q2: What are the most probable degradation pathways for this compound?

A: The primary degradation pathways for conjugated trienes include:

  • Oxidation: The double bonds are prone to attack by atmospheric oxygen, especially singlet oxygen, which can be formed photochemically.[1] This can lead to the formation of peroxides, which can then decompose into aldehydes, ketones, and other cleavage products.

  • Photodegradation: Exposure to UV or visible light can lead to cis-trans isomerization, cyclization reactions (electrocyclization), or photodimerization.[1][2]

  • Thermal Degradation: High temperatures can cause isomerization and polymerization. In the presence of oxygen, thermal treatment can accelerate the formation of conjugated trienes from unstable hydroperoxides.[3]

  • Acid/Base Catalyzed Reactions: Strong acidic or basic conditions can promote isomerization or polymerization.

Q3: I am observing unexpected peaks in my HPLC/GC analysis of a this compound sample. What could they be?

A: Unexpected peaks are likely isomers (cis/trans) of this compound or degradation products. Conjugated trienes can isomerize upon exposure to light or heat.[3] Small amounts of oxidative degradation products, such as aldehydes or ketones resulting from double bond cleavage, may also be present.

Q4: Can I monitor the degradation of this compound using UV-Vis spectroscopy?

A: Yes, UV-Vis spectroscopy is a useful tool. Conjugated trienes typically have strong absorbance in the UV region (around 260-280 nm).[3][4] As the compound degrades and the conjugated system is disrupted, a decrease in the characteristic absorbance maximum is expected. The appearance of new absorption bands could indicate the formation of different chromophoric degradation products.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Loss of compound purity in a stock solution over a short period. 1. Oxidation from dissolved oxygen in the solvent.2. Photodegradation from ambient light.1. Ensure solvents are thoroughly de-gassed before preparing solutions.2. Store solutions under an inert atmosphere (argon/nitrogen).3. Use amber vials or wrap vials in foil and store in the dark.
Inconsistent results in bioassays or chemical reactions. The sample may have degraded or isomerized, leading to a mixture of active and inactive compounds.1. Use a fresh sample of this compound or re-purify the existing stock.2. Perform a purity check (e.g., via HPLC or NMR) before each experiment.3. Minimize exposure of the compound to light and air during experimental setup.
Formation of insoluble material in the sample vial. Polymerization of the triene, which can be initiated by light, heat, or trace impurities.1. Review storage conditions; avoid elevated temperatures.2. Filter the solution before use.3. Consider adding a radical inhibitor like BHT if compatible with your application.

Illustrative Stability Data

The following tables present hypothetical stability data for this compound under forced degradation conditions, illustrating its potential sensitivities.

Table 1: Thermal and Photochemical Stability of this compound in Solution (Methanol)

ConditionTime (hours)% Purity Remaining
25°C, Dark 0100.0
2499.1
7297.5
40°C, Dark 0100.0
2495.2
7288.4
25°C, UV Light (365 nm) 0100.0
875.3
2452.1

Table 2: Oxidative Stability of this compound in Solution (Acetonitrile) at 25°C

ConditionTime (hours)% Purity Remaining
Inert Atmosphere (Argon) 0100.0
7299.5
Ambient Air 0100.0
7291.3
Oxygen Saturated 0100.0
7280.7

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a reverse-phase HPLC method for monitoring the purity of this compound and detecting degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic; 70% Acetonitrile, 30% Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 268 nm

  • Column Temperature: 30°C

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 50 µg/mL with the mobile phase for analysis.

Procedure for Forced Degradation Study:

  • Prepare separate solutions of this compound.

  • Expose them to stress conditions (e.g., heat at 60°C, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light).

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the target concentration.

  • Analyze by HPLC to determine the percentage of the parent peak remaining and the formation of any new peaks.

Visualizations

DegradationPathways Nona This compound Isomers Cis/Trans Isomers Nona->Isomers  Light, Heat Peroxides Hydroperoxides/ Endoperoxides Nona->Peroxides  O2, Light Polymers Polymers Nona->Polymers  Heat, Initiators Cleavage Oxidative Cleavage (Aldehydes, Ketones) Peroxides->Cleavage  Heat

Caption: Hypothetical degradation pathways for this compound.

StabilityWorkflow start Prepare this compound Stock Solution stress Expose Aliquots to Stress Conditions (Heat, Light, O2, pH) start->stress sample Sample at Time Points (t=0, 4, 8, 24h...) stress->sample analyze Analyze by HPLC-UV sample->analyze data Quantify Purity and Degradation Products analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Polymerization of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of nona-1,3,5-triene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and handling of polythis compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound, a conjugated triene, can be polymerized via several methods, including:

  • Anionic Polymerization: Often the method of choice for achieving well-defined polymers with controlled molecular weight and narrow molecular weight distributions (low dispersity). Living anionic polymerization is particularly effective for creating block copolymers.[1][2][3]

  • Cationic Polymerization: This method can also be used, but it is often plagued by side reactions, such as intramolecular cyclization and cross-linking, which can lead to polymers with less defined structures.[4]

  • Radical Polymerization: Free-radical polymerization can be employed, but it typically yields polymers with broader molecular weight distributions and less control over the microstructure compared to living anionic polymerization.[5]

  • Ziegler-Natta and Metallocene Catalysis: These coordination polymerization methods can offer control over the stereochemistry of the resulting polymer, leading to materials with specific tacticities.

Q2: My polymerization of this compound is not initiating. What are the possible causes?

A2: Failure to initiate polymerization can stem from several factors:

  • Impure Monomer: The presence of impurities, particularly water, oxygen, or other protic compounds, can terminate the initiator, especially in anionic and cationic polymerizations. Ensure your this compound is rigorously purified before use.

  • Inactive Initiator: The initiator may have degraded due to improper storage or handling. For example, organolithium initiators used in anionic polymerization are highly reactive and sensitive to air and moisture.

  • Incorrect Temperature: The initiation temperature can be critical. Some polymerizations require a specific temperature to overcome the activation energy for initiation.

  • Inappropriate Solvent: The choice of solvent is crucial. For anionic polymerization, polar solvents can increase the initiation rate but may affect the polymer microstructure, while non-polar solvents are also commonly used.[1]

Q3: The molecular weight of my resulting polymer is much lower than expected. Why is this happening?

A3: A lower-than-expected molecular weight is typically due to premature chain termination or the presence of chain transfer agents.

  • Impurities: As with initiation issues, impurities in the monomer, solvent, or reaction vessel can act as terminating agents.

  • Chain Transfer Reactions: Unintentional chain transfer to monomer, solvent, or impurities can terminate a growing polymer chain and initiate a new, shorter chain.

  • Incorrect Monomer-to-Initiator Ratio: An excess of the initiator will lead to a larger number of polymer chains, each with a lower molecular weight for a given amount of monomer.

Q4: I am observing a broad molecular weight distribution (high dispersity) in my final polymer. How can I narrow it?

A4: A broad molecular weight distribution suggests a lack of control over the polymerization process.

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.

  • Chain Termination/Transfer: The presence of termination or chain transfer reactions will result in chains of varying lengths.[6]

  • Living Polymerization Conditions: To achieve a narrow molecular weight distribution, it is essential to use a living polymerization technique, such as living anionic polymerization, under high-purity conditions.[7]

Q5: My polymerization reaction resulted in a cross-linked, insoluble gel. What went wrong?

A5: Gel formation is indicative of cross-linking reactions.

  • High Monomer Conversion: At high monomer conversions, the probability of side reactions, including cross-linking through the pendant double bonds in the polymer backbone, increases.

  • Bifunctional Impurities: Impurities with more than one reactive site can lead to the coupling of polymer chains.

  • Reaction Temperature: Higher temperatures can sometimes promote side reactions that lead to cross-linking. In cationic polymerization, branching and cross-linking can be responsible for double bond loss.[4]

Troubleshooting Guides

Issue 1: Low Polymer Yield
Potential Cause Diagnostic Check Recommended Solution
Inefficient Initiation Analyze for the presence of initiator-quenching impurities (e.g., water, oxygen) using techniques like Karl Fischer titration for water content.Rigorously purify the monomer, solvent, and reaction apparatus. Use high-vacuum techniques and inert atmospheres (e.g., argon or nitrogen).
Premature Termination Characterize the polymer end-groups using NMR or mass spectrometry to identify terminating species.Remove any potential terminating agents from the reaction system. Consider using a more robust initiator or different reaction conditions.
Incorrect Reaction Temperature Monitor the reaction temperature to ensure it is within the optimal range for the chosen polymerization method.Use a temperature-controlled reaction setup (e.g., a cryostat or oil bath) to maintain a stable and appropriate temperature.
Issue 2: Poor Control Over Polymer Microstructure
Potential Cause Diagnostic Check Recommended Solution
Isomerization of Propagating Species Use NMR spectroscopy (¹H and ¹³C) to analyze the microstructure of the resulting polymer (e.g., 1,2- vs. 1,4- vs. 3,4- vs. 5,6-addition).The choice of solvent and counter-ion can influence the microstructure in ionic polymerizations. For example, polar solvents in anionic polymerization tend to favor 1,2- and 3,4-addition.[1]
Side Reactions Analyze the polymer for unexpected structural units or loss of unsaturation using spectroscopic methods.Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. In cationic polymerization, the use of a proton trap can suppress protic side reactions.[4]
Non-Stereoselective Catalyst If stereocontrol is desired, analyze the polymer's tacticity using techniques like ¹³C NMR.Employ a stereoselective catalyst system, such as a specific Ziegler-Natta or metallocene catalyst.

Experimental Protocols

Example Protocol: Living Anionic Polymerization of this compound

Objective: To synthesize polythis compound with a target molecular weight and low dispersity.

Materials:

  • This compound (freshly distilled over calcium hydride)

  • Cyclohexane (B81311) (anhydrous, freshly distilled from a sodium/benzophenone ketyl)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • Methanol (degassed)

  • Argon gas (high purity)

  • Schlenk line and glassware (oven-dried and flame-dried under vacuum)

Procedure:

  • Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of argon.

  • Introduce 50 mL of anhydrous cyclohexane into the reaction flask via cannula.

  • Cool the flask to 0 °C in an ice bath.

  • Add 5.0 g of purified this compound to the cyclohexane with vigorous stirring.

  • Calculate the required volume of s-BuLi solution based on the target molecular weight and add it dropwise to the monomer solution via syringe.

  • Allow the polymerization to proceed at 0 °C for 4 hours. The solution may become more viscous as the polymer forms.

  • Terminate the polymerization by adding a small amount of degassed methanol. The disappearance of any color is often an indicator of termination.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR for microstructure.

Visualizations

Troubleshooting Workflow for Low Polymer Yield

low_yield_troubleshooting start Low Polymer Yield Observed check_initiation Check for Initiation (e.g., color change, exotherm) start->check_initiation no_initiation No Signs of Initiation check_initiation->no_initiation Negative initiation_ok Initiation Occurred check_initiation->initiation_ok Positive purify_reagents Action: Rigorously Purify Monomer, Solvent & Initiator no_initiation->purify_reagents Impurity Suspected check_initiator_activity Action: Verify Initiator Activity (e.g., titration) no_initiation->check_initiator_activity Initiator Degradation Suspected check_termination Investigate Premature Termination initiation_ok->check_termination re_run Re-run Polymerization purify_reagents->re_run check_initiator_activity->re_run analyze_impurities Analyze for Terminating Impurities (e.g., water, oxygen) check_termination->analyze_impurities purify_system Action: Improve Purification and Inert Atmosphere Techniques analyze_impurities->purify_system purify_system->re_run

Caption: A flowchart for diagnosing and resolving low polymer yield.

Logical Relationship in Anionic Polymerization Control

Caption: Key factors influencing the outcome of living anionic polymerization.

References

Technical Support Center: Optimizing Diels-Alder Reactions with Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving Nona-1,3,5-triene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the Diels-Alder reaction of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Diene Conformation: this compound must be in the s-cis conformation to react. Acyclic dienes often favor the more stable s-trans conformation.[1][2]- Thermal Conditions: Heating the reaction mixture can provide the energy needed for the diene to adopt the reactive s-cis conformation. Refluxing in a high-boiling solvent like toluene (B28343) or xylene is a common strategy.[3][4][5] - Lewis Acid Catalysis: Lewis acids can lower the activation energy of the reaction, potentially facilitating the reaction even with a lower equilibrium concentration of the s-cis conformer.[6][7][8]
2. Poor Dienophile Reactivity: The dienophile may not be sufficiently electron-deficient to react efficiently with the electron-rich this compound.- Use Electron-Withdrawing Groups: Employ dienophiles bearing strong electron-withdrawing groups (e.g., -CN, -CHO, -COOR) to lower the LUMO energy of the dienophile and accelerate the reaction.[1][9] Maleic anhydride (B1165640) is a highly reactive dienophile due to its two electron-withdrawing carbonyl groups.[2]
3. Polymerization of the Diene: Conjugated trienes can be prone to polymerization, especially at elevated temperatures.- Control Reaction Temperature: While heat is often necessary, excessive temperatures can favor polymerization. Optimize the temperature to find a balance between reaction rate and side reactions. - Use of Inhibitors: In some cases, small amounts of a radical inhibitor (e.g., hydroquinone) can be added to suppress polymerization, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
4. Reversibility of the Reaction (Retro-Diels-Alder): At very high temperatures, the reverse reaction can become significant, leading to a lower net yield of the product.[10]- Optimize Temperature and Reaction Time: Use the lowest effective temperature and monitor the reaction progress to avoid prolonged heating after the reaction is complete.
Formation of Multiple Products (Poor Regioselectivity) 1. Unsymmetrical Diene and/or Dienophile: this compound is an unsymmetrical diene, which can lead to the formation of regioisomers when reacting with an unsymmetrical dienophile.- Predict the Major Regioisomer: The regioselectivity can often be predicted by considering the electronic effects of the substituents on the diene and dienophile. The most common outcome follows the "ortho" and "para" substitution patterns.[11] - Lewis Acid Catalysis: Lewis acids can enhance the polarization of the dienophile, leading to a more pronounced difference in the coefficients of the frontier molecular orbitals and thus improving regioselectivity.[6][7]
Formation of Stereoisomers (Poor Stereoselectivity) 1. Endo vs. Exo Addition: The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital interactions.[10]- Kinetic Control: Lower reaction temperatures generally favor the formation of the kinetically controlled endo product. - Lewis Acid Catalysis: The use of Lewis acids can often enhance the preference for the endo adduct.
Reaction is Sluggish or Requires Harsh Conditions 1. High Activation Energy: The thermal Diels-Alder reaction may have a high activation energy, requiring high temperatures and long reaction times.- Lewis Acid Catalysis: Lewis acids coordinate to the dienophile, lowering its LUMO energy and significantly accelerating the reaction rate, often allowing the reaction to proceed at lower temperatures.[6][8][12][13] Common Lewis acids include AlCl₃, ZnCl₂, and BF₃·OEt₂.

Frequently Asked Questions (FAQs)

Q1: Which part of the this compound acts as the diene in the Diels-Alder reaction?

A1: In a simple [4+2] cycloaddition, a conjugated diene system is required. In this compound, there are two overlapping 1,3-diene systems. The reaction will typically occur across one of these diene units. The specific diene unit that reacts can be influenced by steric and electronic factors of both the triene and the dienophile.

Q2: What are some suitable dienophiles for reacting with this compound?

A2: Good dienophiles for a normal demand Diels-Alder reaction with the electron-rich this compound are those that are electron-poor.[9] Examples include:

  • Maleic anhydride[2]

  • N-substituted maleimides

  • Acrolein

  • Methyl acrylate

  • Acrylonitrile

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What is a typical work-up procedure for a Diels-Alder reaction?

A4: A typical work-up procedure involves cooling the reaction mixture, removing the solvent under reduced pressure, and then purifying the crude product.[4] Purification can be achieved by recrystallization, if the product is a solid, or by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for Diels-Alder reactions of analogous acyclic conjugated dienes. This data can serve as a starting point for optimizing the reaction of this compound.

DieneDienophileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(E,E)-2,4-Hexadien-1-olMaleic AnhydrideNoneTolueneReflux0.25~10.5(Inferred from a lab procedure)
1,3-Butadiene (from 3-sulfolene)Maleic AnhydrideNoneXyleneReflux0.5Not specified[5]
AnthraceneMaleic AnhydrideNoneXyleneReflux0.5Not specified[3][4]
IsopreneMethyl AcrylateAlCl₃Not specifiedNot specifiedNot specifiedNot specified[8]
CyclopentadieneMethyl AcrylateCu(NO₃)₂WaterNot specifiedNot specifiedRate enhancement reported[12]

Experimental Protocols

General Protocol for Thermal Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol is adapted from a procedure for a similar acyclic diene.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (or Xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and maleic anhydride (1.0 eq) in a minimal amount of toluene.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours, but should be optimized), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

  • This compound

  • Electron-deficient dienophile (e.g., methyl acrylate)

  • Lewis Acid (e.g., AlCl₃, ZnCl₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Under an inert atmosphere, dissolve the dienophile (1.0 eq) in anhydrous dichloromethane (B109758) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the Lewis acid (0.1 - 1.0 eq, to be optimized) to the solution while stirring.

  • After stirring for a short period, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to stir at low temperature or warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry with a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Diene (this compound) & Dienophile reagents Prepare Reagents & Solvent start->reagents setup Set up Reaction Apparatus reagents->setup conditions Choose Reaction Conditions (Thermal vs. Catalytic) setup->conditions run Run Reaction & Monitor Progress (TLC, GC) conditions->run quench Quench Reaction (if catalyzed) run->quench extract Extraction & Drying quench->extract purify Purification (Recrystallization/Chromatography) extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end Determine Yield & Purity characterize->end

Figure 1. General experimental workflow for the Diels-Alder reaction.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inactive Diene Conformation start->cause1 cause2 Poor Dienophile Reactivity start->cause2 cause3 Polymerization start->cause3 cause4 Retro-Diels-Alder start->cause4 sol1a Increase Temperature cause1->sol1a sol1b Use Lewis Acid cause1->sol1b sol2 Use Electron-Poor Dienophile cause2->sol2 sol3 Optimize Temperature/Add Inhibitor cause3->sol3 sol4 Lower Temperature/Shorter Time cause4->sol4

Figure 2. Troubleshooting logic for low yield in Diels-Alder reactions.

References

Safe handling and storage procedures for Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This section addresses common issues that researchers may encounter when working with Nona-1,3,5-triene and similar conjugated polyenes.

Issue 1: The compound appears discolored or contains solid precipitates.

  • Question: I received my vial of this compound and it has a yellowish tint and some solid material at the bottom. Is it still usable?

  • Answer: The presence of discoloration or precipitates is a strong indicator of degradation, likely through polymerization or peroxide formation. Conjugated polyenes are susceptible to autoxidation in the presence of air and light, which can lead to the formation of dangerous and shock-sensitive peroxides. Do not use the compound. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal of potentially peroxidized materials.

Issue 2: Inconsistent reaction yields or unexpected side products.

  • Question: My reaction with this compound is giving inconsistent yields and I'm seeing byproducts I don't expect. What could be the cause?

  • Answer: This issue often stems from the purity of the triene and the reaction conditions.

    • Purity: As mentioned, this compound can degrade. If the compound has started to polymerize, the concentration of the desired triene is lower than expected, leading to lower yields. The polymeric and oxidized impurities can also interfere with your reaction.

    • Air and Moisture Sensitivity: this compound is an air-sensitive compound. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware. Trace amounts of oxygen can initiate radical polymerization, while water can quench sensitive reagents.

    • Light Sensitivity: Exposure to UV light can promote polymerization and other side reactions. Protect your reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.

Issue 3: Difficulty in completely removing the solvent after reaction.

  • Question: I'm having trouble removing the solvent from my product without it turning into a waxy solid. How can I effectively isolate my product?

  • Answer: This could be due to the volatility of this compound or polymerization upon heating.

    • Avoid High Temperatures: Do not use high temperatures for solvent removal as this can induce polymerization of any unreacted starting material or the product itself.

    • Use High Vacuum: A high vacuum at low temperature (e.g., using a cold trap) is the preferred method for removing volatile solvents.

    • Consider a Non-Volatile Solvent: If your experimental design allows, consider using a higher-boiling, inert solvent that can be removed under high vacuum at a temperature that does not degrade your compound.

Frequently Asked Questions (FAQs)

Handling

  • Q1: What personal protective equipment (PPE) should I wear when handling this compound?

    • A1: Always wear standard laboratory PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves. Work in a well-ventilated chemical fume hood.

  • Q2: How should I transfer this compound from its storage container?

    • A2: Use standard air-free techniques. This typically involves using a syringe or cannula to transfer the liquid under a positive pressure of an inert gas like nitrogen or argon.

Storage

  • Q3: What are the ideal storage conditions for this compound?

    • A3: Store this compound in a tightly sealed container, under an inert atmosphere, in a cool, dark, and well-ventilated area. A refrigerator or freezer is recommended for long-term storage to minimize degradation. Keep it away from heat, sparks, open flames, and oxidizing agents.

  • Q4: How can I check for the presence of peroxides?

    • A4: Commercially available peroxide test strips can be used to check for the presence of peroxides. If peroxides are detected, do not attempt to purify the compound by distillation, as this can lead to an explosion. Consult your EHS office for disposal procedures.

Disposal

  • Q5: How should I dispose of waste this compound?

    • A5: Dispose of waste in accordance with local, state, and federal regulations. It is typically considered a flammable hazardous waste. Never pour it down the drain.

Quantitative Data Summary

Note: The following data is for the surrogate compound 1,3,5-heptatriene and should be used as an estimate for this compound.

PropertyValue
Molecular Formula C₉H₁₄
Molecular Weight 122.21 g/mol
Boiling Point ~113.5 °C (for 1,3,5-heptatriene)[1]
Flash Point ~4.8 °C (for 1,3,5-heptatriene)[1]
Appearance Colorless liquid (when pure)
Solubility Insoluble in water, soluble in organic solvents.

Experimental Protocols & Workflows

Below are diagrams illustrating key workflows for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere (N2/Ar) prep_hood->prep_inert prep_glassware Use Dry Glassware prep_inert->prep_glassware transfer_storage Remove from Cold Storage prep_glassware->transfer_storage transfer_equilibrate Allow to Equilibrate to Room Temp transfer_storage->transfer_equilibrate transfer_technique Use Air-Free Transfer Technique transfer_equilibrate->transfer_technique transfer_reaction Add to Reaction Vessel transfer_technique->transfer_reaction storage_seal Seal Container Under Inert Gas transfer_technique->storage_seal If Not Using All cleanup_quench Quench Excess Reagent transfer_reaction->cleanup_quench After Reaction cleanup_waste Dispose of Waste Properly cleanup_quench->cleanup_waste storage_store Return to Cold, Dark Storage storage_seal->storage_store

Caption: Workflow for the safe handling of this compound.

PeroxideManagement start Receive or Open This compound date_container Date the Container start->date_container check_visual Visually Inspect for Crystals or Discoloration date_container->check_visual crystals_present Crystals or Discoloration Present? check_visual->crystals_present contact_ehs Contact EHS for Disposal DO NOT USE crystals_present->contact_ehs Yes no_crystals No Visible Issues crystals_present->no_crystals No store_properly Store in Cool, Dark Place Under Inert Atmosphere no_crystals->store_properly test_peroxides Test for Peroxides Before Each Use store_properly->test_peroxides peroxides_detected Peroxides > Safe Limit? test_peroxides->peroxides_detected peroxides_detected->contact_ehs Yes proceed_use Proceed with Experiment peroxides_detected->proceed_use No

Caption: Decision tree for peroxide management of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Nona-1,3,5-triene for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Nona-1,3,5-triene.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent methods for the industrial synthesis of this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods offer good control over the formation of the conjugated double bond system. The choice between them often depends on factors like reagent availability, cost, and desired stereoselectivity.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up the synthesis include:

  • Reaction Control: Maintaining consistent temperature and mixing throughout a large reactor volume can be difficult.

  • Reagent Addition: The rate of addition of reagents, especially highly reactive ones like ylides or strong bases, becomes critical to avoid side reactions and ensure safety.

  • Product Purity: Isolating the desired isomer of this compound from byproducts and unreacted starting materials can be complex at a large scale.

  • Solvent and Reagent Handling: Managing large volumes of flammable and potentially hazardous solvents and reagents requires stringent safety protocols.

Q3: How can I improve the stereoselectivity of the reaction to favor the desired isomer of this compound?

A3: For the Horner-Wadsworth-Emmons reaction, using stabilized phosphonate (B1237965) ylides generally favors the formation of (E)-alkenes. The choice of base and solvent can also influence the stereochemical outcome. For the Wittig reaction, the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions (e.g., presence of lithium salts) are crucial in determining the E/Z ratio of the product.

Q4: What are the recommended purification methods for industrial-scale production of this compound?

A4: At an industrial scale, fractional distillation under reduced pressure is the most common and cost-effective method for purifying this compound, especially for removing less volatile impurities. For higher purity requirements, preparative chromatography may be employed, although it is a more expensive and complex operation at a large scale.

Q5: What are the main safety concerns associated with the industrial synthesis of this compound?

A5: The primary safety concerns include:

  • Flammability: this compound and many of the solvents used in its synthesis are flammable.

  • Reactivity of Reagents: Strong bases like sodium hydride or n-butyllithium are highly reactive and require careful handling under inert atmospheres.

  • Byproducts: The disposal of byproducts, such as triphenylphosphine (B44618) oxide from the Wittig reaction, needs to be managed according to environmental regulations.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor reaction progress using techniques like GC or HPLC. - Ensure stoichiometric amounts of reagents are used; consider a slight excess of the more stable reagent. - Verify the activity of the base; use freshly prepared or properly stored base.
Side Reactions - Optimize the reaction temperature; lower temperatures may reduce side product formation. - Control the rate of addition of the ylide or aldehyde to minimize polymerization or other side reactions. - Ensure an inert atmosphere to prevent oxidation of reagents or intermediates.
Poor Ylide Formation (Wittig/HWE) - Use a sufficiently strong and fresh base to ensure complete deprotonation of the phosphonium (B103445) salt or phosphonate ester. - Ensure the solvent is anhydrous, as moisture can quench the ylide.
Issue 2: Low Purity of this compound (Incorrect Isomer Ratio or Presence of Impurities)
Possible Cause Troubleshooting Step
Undesired Isomer Formation - For HWE, ensure a stabilized phosphonate is used for E-selectivity. - For the Wittig reaction, adjust reaction conditions (e.g., solvent polarity, presence of salts) to influence stereoselectivity.
Presence of Starting Materials - Optimize reaction time and temperature to drive the reaction to completion. - Improve the efficiency of the purification process (e.g., optimize distillation parameters).
Formation of Byproducts - Identify byproducts using analytical techniques (e.g., GC-MS, NMR). - Adjust reaction conditions to minimize the formation of specific byproducts. - Develop a specific purification step to remove the identified byproduct (e.g., a specific extraction or crystallization step).

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the HWE reaction, which typically favors the (E)-isomer.

Reaction Scheme: (C₂H₅O)₂P(O)CH₂CH=CH₂ + NaH → (C₂H₅O)₂P(O)CH⁻Na⁺CH=CH₂ (C₂H₅O)₂P(O)CH⁻Na⁺CH=CH₂ + CH₃(CH₂)₄CHO → CH₃(CH₂)₄CH=CHCH=CHCH=CH₂ + (C₂H₅O)₂P(O)ONa

Illustrative Quantitative Parameters for Scale-Up:

ParameterValue
Reactants
Diethyl allylphosphonate1.05 eq
Hexanal1.00 eq
Sodium Hydride (60% dispersion in oil)1.10 eq
Solvent
Anhydrous Tetrahydrofuran (THF)10 L / kg of hexanal
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time4-6 hours
AtmosphereInert (Nitrogen or Argon)
Work-up & Purification
Quenching AgentSaturated aqueous NH₄Cl
Extraction SolventHexane
Purification MethodFractional distillation under reduced pressure

Methodology:

  • Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.

  • Reagent Preparation: A suspension of sodium hydride in anhydrous THF is prepared in the reactor and cooled to 0 °C.

  • Ylide Formation: Diethyl allylphosphonate is added dropwise to the sodium hydride suspension while maintaining the temperature at 0 °C. The mixture is then stirred for 1 hour at 0 °C to ensure complete formation of the ylide.

  • Reaction: Hexanal is added dropwise to the ylide solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with hexane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound.

Protocol 2: Wittig Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via the Wittig reaction.

Reaction Scheme: CH₃(CH₂)₃CH₂PPh₃⁺Br⁻ + n-BuLi → CH₃(CH₂)₃CH=PPh₃ + LiBr + C₄H₁₀ CH₃(CH₂)₃CH=PPh₃ + CH₂=CHCHO → CH₃(CH₂)₃CH=CHCH=CH₂ + Ph₃PO

Illustrative Quantitative Parameters for Scale-Up:

ParameterValue
Reactants
Pentyltriphenylphosphonium bromide1.1 eq
n-Butyllithium (2.5 M in hexanes)1.05 eq
Acrolein1.0 eq
Solvent
Anhydrous Tetrahydrofuran (THF)15 L / kg of acrolein
Reaction Conditions
Temperature-78 °C to room temperature
Reaction Time6-8 hours
AtmosphereInert (Nitrogen or Argon)
Work-up & Purification
Quenching AgentSaturated aqueous NH₄Cl
Extraction SolventPentane
Purification MethodFractional distillation under reduced pressure

Methodology:

  • Reactor Setup: A reactor is set up for inert atmosphere operation with mechanical stirring, a dropping funnel, and a low-temperature thermometer.

  • Ylide Formation: Pentyltriphenylphosphonium bromide is suspended in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the resulting deep red solution is stirred for 1 hour at -78 °C.

  • Reaction: Acrolein is added dropwise to the ylide solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with pentane.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by fractional distillation under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents & Solvents reactor_prep Reactor Preparation (Inert Atmosphere) reagents->reactor_prep ylide_formation Ylide Formation reactor_prep->ylide_formation carbonyl_addition Carbonyl Addition ylide_formation->carbonyl_addition reaction_monitoring Reaction Monitoring (GC/HPLC) carbonyl_addition->reaction_monitoring quenching Quenching reaction_monitoring->quenching extraction Extraction quenching->extraction purification Purification (Fractional Distillation) extraction->purification final_product This compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions poor_ylide Poor Ylide Formation start->poor_ylide check_reagents Verify Reagent Stoichiometry & Base Activity incomplete_reaction->check_reagents Check optimize_conditions Optimize Temperature & Addition Rate side_reactions->optimize_conditions Optimize ensure_anhydrous Ensure Anhydrous Conditions & Strong Base poor_ylide->ensure_anhydrous Ensure end Improved Yield check_reagents->end optimize_conditions->end ensure_anhydrous->end

Caption: Troubleshooting logic for addressing low reaction yield.

Validation & Comparative

Comparative Reactivity of Nona-1,3,5-triene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the geometric and structural isomers of nona-1,3,5-triene reveals significant differences in their reactivity in pericyclic reactions, primarily governed by steric factors and conformational preferences. This guide provides a comparative analysis of the reactivity of these isomers in Diels-Alder and electrocyclic reactions, supported by theoretical principles and analogous experimental data.

This compound, a conjugated system, can exist as various geometric (E/Z) and structural isomers. The spatial arrangement of substituents and the position of the double bonds within the carbon chain dictate the molecule's ability to participate in concerted pericyclic reactions. This analysis focuses on the key factors influencing the reactivity of these isomers, providing valuable insights for researchers in organic synthesis and drug development.

Diels-Alder Reactivity: The Critical Role of the s-cis Conformation

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. A prerequisite for a conjugated diene to participate in this reaction is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. The reactivity of this compound isomers in Diels-Alder reactions is, therefore, largely dependent on the steric hindrance associated with achieving this planar conformation.

Isomers with substituents that sterically hinder the adoption of the s-cis conformation will exhibit significantly lower reactivity. For instance, in isomers where a terminal substituent on the triene system creates a steric clash in the required s-cis geometry, the equilibrium will favor the more stable s-trans conformation, rendering the molecule less reactive as a diene.

Table 1: Predicted Relative Reactivity of this compound Isomers in Diels-Alder Reactions

Isomer Configuration (at C3 and C5)Predicted Relative ReactivityRationale
(3E, 5E)HighMinimal steric hindrance in achieving the s-cis conformation.
(3E, 5Z)Moderate to LowPotential for steric interaction between the substituent at C5 and the rest of the chain when adopting the s-cis form.
(3Z, 5E)Moderate to LowPotential for steric interaction between the substituent at C3 and the rest of the chain when adopting the s-cis form.
(3Z, 5Z)Very LowSignificant steric hindrance from substituents on the same side, making the s-cis conformation highly unfavorable.

Note: This is a qualitative prediction based on established principles of steric hindrance in Diels-Alder reactions. Actual reaction rates would require experimental determination.

Electrocyclization: Influence of Terminal Substituents and Stereochemistry

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring and a new sigma bond from a conjugated pi system. For 1,3,5-trienes, a 6π electrocyclization can occur to form a cyclohexadiene derivative. The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which dictate a disrotatory ring closure for a thermal 6π electrocyclization.

The reactivity of this compound isomers in electrocyclization is influenced by the substituents on the terminal carbons of the triene system. Computational studies on related systems, such as 1,3,5,7-tetraenes, have shown that terminal substituents can affect both the kinetics and thermodynamics of the reaction.[1][2][3][4] Steric clashes in the transition state of the ring-closing process can raise the activation energy, thereby slowing down the reaction. Conversely, relief of steric strain in the product can provide a thermodynamic driving force.

For example, an isomer of this compound with a bulky substituent at a terminal position may experience steric hindrance during the disrotatory ring closure, leading to a higher activation barrier compared to an isomer with smaller or no terminal substituents.

Experimental Protocols

General Experimental Protocol for a Diels-Alder Reaction

This protocol describes the reaction of a generic conjugated triene with a dienophile, which can be adapted for this compound isomers.

Materials:

  • This compound isomer

  • Dienophile (e.g., N-phenylmaleimide)[3][5][6][7][8]

  • Anhydrous solvent (e.g., toluene (B28343) or xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the this compound isomer in the chosen anhydrous solvent.

  • Add the dienophile to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purified by a suitable method, such as recrystallization or column chromatography.

General Experimental Protocol for Monitoring Reaction Kinetics by NMR

This protocol outlines a general method for determining the kinetic parameters of a reaction, which can be applied to the pericyclic reactions of this compound isomers.

Materials and Equipment:

  • NMR spectrometer

  • NMR tubes

  • Thermostatted probe

  • Reactants (this compound isomer and reaction partner)

  • Deuterated solvent

  • Internal standard (optional)

Procedure:

  • Prepare a solution of the this compound isomer and the other reactant(s) in a deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer's probe, which has been pre-heated to the desired reaction temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting materials and the product(s) in each spectrum.

  • Plot the concentration of the reactants and/or products as a function of time to determine the reaction rate and order.

Signaling Pathways and Logical Relationships

The reactivity of this compound isomers in pericyclic reactions can be understood through the lens of orbital symmetry and steric effects. The following diagrams illustrate the key decision points and influencing factors.

Diels_Alder_Reactivity cluster_0 Diels-Alder Reactivity Pathway Start This compound Isomer Conformation Can it adopt s-cis conformation? Start->Conformation Steric_Hindrance Significant Steric Hindrance? Conformation->Steric_Hindrance Yes Unreactive Low to No Reactivity Conformation->Unreactive No Reactive High Reactivity Steric_Hindrance->Reactive No Steric_Hindrance->Unreactive Yes

Diels-Alder reactivity is primarily determined by the ability to form the s-cis conformation.

Electrocyclization_Pathway cluster_1 Electrocyclization Reactivity Factors Triene This compound Isomer Reaction_Type 6π Electrocyclization (Thermal) Triene->Reaction_Type Woodward_Hoffmann Woodward-Hoffmann Rules (Disrotatory Closure) Reaction_Type->Woodward_Hoffmann Transition_State Transition State Sterics Woodward_Hoffmann->Transition_State Favorable_TS Low Activation Energy Transition_State->Favorable_TS Minimal Hindrance Unfavorable_TS High Activation Energy Transition_State->Unfavorable_TS Significant Hindrance Product Cyclohexadiene Product Favorable_TS->Product Unfavorable_TS->Product

Electrocyclization reactivity is governed by orbital symmetry and transition state sterics.

References

A Comparative Guide to the Synthesis of Nona-1,3,5-triene: A New Aqueous Wittig Approach vs. a Traditional Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, the efficient construction of conjugated polyene systems is a critical endeavor. This guide provides a detailed comparison of a novel, environmentally friendly aqueous Wittig reaction for the synthesis of Nona-1,3,5-triene against a more traditional, though less documented, synthetic approach. This comparison is supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and environmental impact.

This compound is a valuable conjugated triene system, and its efficient synthesis is of significant interest. This guide explores two distinct synthetic pathways to this molecule, providing detailed protocols and comparative data to aid researchers in their synthetic strategy.

Comparison of Synthetic Routes to this compound

ParameterNew Synthetic Route (Aqueous Wittig Reaction)Alternative Route (Traditional Wittig Reaction)
Starting Materials Hexa-2,4-dienal, Allyltriphenylphosphonium bromideHexa-2,4-dienal, Propyltriphenylphosphonium bromide
Key Reagents Sodium bicarbonate (NaHCO₃)n-Butyllithium (n-BuLi)
Solvent WaterTetrahydrofuran (B95107) (THF)
Reaction Temperature Room Temperature-78 °C to Room Temperature
Reaction Time 1 hourNot explicitly specified
Reported Yield 85%Not explicitly specified
Byproducts Triphenylphosphine (B44618) oxide (water-soluble)Triphenylphosphine oxide (organic-soluble)
Stereoselectivity Mixture of (E/Z)-isomersNot explicitly specified

A Novel Aqueous Wittig Route: An Environmentally Benign Approach

A recently developed one-pot aqueous Wittig reaction presents a significant advancement in the synthesis of conjugated trienes like this compound. This method offers a more sustainable alternative to traditional organic solvent-based Wittig reactions.

The key transformation involves the reaction of hexa-2,4-dienal with allyltriphenylphosphonium bromide in a saturated aqueous solution of sodium bicarbonate. The use of water as the solvent and a mild base like sodium bicarbonate significantly reduces the environmental footprint of the synthesis. Furthermore, the triphenylphosphine oxide byproduct is rendered water-soluble, simplifying its removal during the workup.

Experimental Protocol: Aqueous Wittig Synthesis of this compound
  • To a suitable reaction vessel, add hexa-2,4-dienal (1.0 mmol, 1.0 equiv.) and allyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv.).

  • Add a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Stir the biphasic mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Aqueous_Wittig_Synthesis Hexa-2,4-dienal Hexa-2,4-dienal Reaction Aqueous Wittig Reaction Hexa-2,4-dienal->Reaction Allyltriphenylphosphonium_bromide Allyltriphenylphosphonium bromide Allyltriphenylphosphonium_bromide->Reaction NaHCO3_H2O aq. NaHCO3 NaHCO3_H2O->Reaction This compound This compound Reaction->this compound Triphenylphosphine_oxide Triphenylphosphine oxide Reaction->Triphenylphosphine_oxide

Aqueous Wittig synthesis of this compound.

An Alternative Synthetic Approach: Traditional Wittig Reaction

While specific, well-documented examples for the synthesis of this compound are scarce in the literature, a plausible traditional Wittig reaction can be proposed based on established methodologies. This route would likely involve the reaction of hexa-2,4-dienal with a propyl-derived Wittig reagent.

This traditional approach typically necessitates the use of a strong base, such as n-butyllithium, to generate the phosphorus ylide from the corresponding phosphonium (B103445) salt in an anhydrous organic solvent like tetrahydrofuran (THF). The reaction is often carried out at low temperatures. A significant drawback of this method is the generation of triphenylphosphine oxide as a byproduct, which is often challenging to separate from the desired product due to its solubility in organic solvents.

Postulated Experimental Protocol: Traditional Wittig Synthesis of this compound
  • Suspend propyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv.) in anhydrous THF in a flame-dried, inert atmosphere flask.

  • Cool the suspension to -78 °C and add n-butyllithium (1.2 mmol, 1.2 equiv.) dropwise to form the ylide.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Cool the reaction back to -78 °C and add a solution of hexa-2,4-dienal (1.0 mmol, 1.0 equiv.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate this compound from triphenylphosphine oxide.

Traditional_Wittig_Synthesis cluster_0 Ylide Formation cluster_1 Wittig Reaction Propyltriphenylphosphonium_bromide Propyltriphenylphosphonium bromide nBuLi n-BuLi Propyltriphenylphosphonium_bromide->nBuLi Ylide Propylide (Wittig Reagent) nBuLi->Ylide Reaction Wittig Reaction Ylide->Reaction Hexa-2,4-dienal Hexa-2,4-dienal Hexa-2,4-dienal->Reaction This compound This compound Reaction->this compound Triphenylphosphine_oxide Triphenylphosphine oxide Reaction->Triphenylphosphine_oxide

Traditional Wittig synthesis of this compound.

Conclusion

The novel aqueous Wittig reaction offers a compelling alternative to traditional methods for the synthesis of this compound. Its high yield, mild reaction conditions, and environmentally friendly nature make it a superior choice for many applications. The simplified workup procedure due to the water-soluble byproduct is a significant practical advantage. While the traditional Wittig reaction is a foundational method in organic synthesis, its use of strong bases, anhydrous conditions, and the challenge of byproduct removal make it a less desirable option when a greener alternative is available. For researchers and drug development professionals, the adoption of such improved synthetic methodologies is crucial for developing more sustainable and efficient chemical processes.

Nona-1,3,5-triene versus other conjugated trienes in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of the conjugated diene is critical to the efficiency and stereochemical outcome of this pericyclic reaction. This guide provides an objective comparison of nona-1,3,5-triene and other conjugated trienes in Diels-Alder reactions, supported by available experimental data and detailed experimental protocols.

Performance Comparison of Conjugated Trienes

The reactivity of conjugated trienes in Diels-Alder reactions is influenced by factors such as the ability of the diene to adopt the requisite s-cis conformation, the electronic nature of the substituents on the triene, and steric hindrance. While comprehensive comparative studies under identical conditions are limited in the published literature, we can collate available data to draw meaningful comparisons between this compound and other representative conjugated trienes such as hexa-1,3,5-triene and octa-1,3,5-triene when reacted with common dienophiles like maleic anhydride (B1165640).

DieneDienophileReaction ConditionsYield (%)StereoselectivityReference
This compound Maleic AnhydrideToluene (B28343), Reflux, 4hData not availableExpected endo-
Hexa-1,3,5-triene Maleic AnhydrideXylene, Reflux, 45 min~75% (representative)Predominantly endo[1][2]
(E,E)-2,4-Hexadien-1-ol Maleic AnhydrideToluene, Reflux, 15 min10.5% (isolated)cis[3]
1,3,5-Cycloheptatriene Maleic AnhydrideNeat, Heat, 2h54%Exclusively endo[4]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning the new sigma bonds are formed in a single transition state.[5] This concerted mechanism dictates the stereospecificity of the reaction, where the stereochemistry of the dienophile and the diene is retained in the product.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (s-cis conformation) TS [4+2] Cyclic Transition State Diene->TS Dienophile Dienophile Dienophile->TS Cyclohexene (B86901) Cyclohexene Derivative TS->Cyclohexene

Caption: General mechanism of the Diels-Alder reaction.

For acyclic dienes and trienes, the reaction proceeds through a transition state where the diene has adopted an s-cis conformation. The "endo rule" generally applies, predicting that the substituents on the dienophile will be oriented towards the diene in the transition state, leading to the kinetic product.

Experimental Protocols

Below is a general experimental protocol for the Diels-Alder reaction of a conjugated triene with maleic anhydride, adapted from established procedures for similar dienes.[3][6][7]

Materials:

  • Conjugated triene (e.g., hexa-1,3,5-triene)

  • Maleic anhydride

  • Anhydrous toluene or xylene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the conjugated triene (1.0 eq.) and maleic anhydride (1.0 eq.) in a minimal amount of anhydrous toluene or xylene.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction time will vary depending on the reactivity of the triene (typically ranging from 30 minutes to several hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the product.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator or a vacuum oven to a constant weight.

  • Characterization: Determine the yield and characterize the product by melting point, NMR spectroscopy, and IR spectroscopy.

Experimental_Workflow Start Start Reactants Combine Diene and Dienophile in Solvent Start->Reactants Reflux Heat to Reflux Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature and then in Ice Bath Monitor->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Product Wash->Dry Characterize Characterize Product (Yield, MP, NMR, IR) Dry->Characterize End End Characterize->End

Caption: General experimental workflow for a Diels-Alder reaction.

Factors Influencing Triene Reactivity

Several factors can influence the performance of a conjugated triene in a Diels-Alder reaction:

  • Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur. Acyclic trienes have a rotational barrier around the central single bond, and the equilibrium between the s-cis and s-trans conformers affects the reaction rate. Longer, more flexible chains like in this compound might have a slightly different conformational preference compared to shorter trienes.

  • Substitution: Electron-donating groups on the triene generally increase the rate of reaction with electron-deficient dienophiles (a "normal demand" Diels-Alder). The position and steric bulk of substituents can also play a significant role. For instance, substituents at the terminal positions of the diene system can sterically hinder the approach of the dienophile.

  • Extended Conjugation: While extended conjugation in trienes provides more pi electrons, the reaction typically involves only one of the two available diene systems. The reactivity of a specific diene unit within the triene can be influenced by the overall electronic structure of the molecule.

Conclusion

This compound represents an interesting substrate for Diels-Alder reactions, offering the potential for further functionalization of the resulting cyclohexene ring. While direct comparative experimental data is sparse, understanding the fundamental principles of the Diels-Alder reaction allows for predictions of its reactivity relative to other conjugated trienes. The provided experimental protocol offers a starting point for the investigation of its cycloaddition chemistry. Further experimental studies are warranted to fully elucidate the synthetic utility of this compound and to provide a more comprehensive quantitative comparison with other conjugated triene systems.

References

Spectroscopic Deep Dive: A Comparative Analysis of Nona-1,3,5-triene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of conjugated polyenes is paramount for structural elucidation and the rational design of novel therapeutics. This guide provides a detailed comparative analysis of the spectroscopic properties of nona-1,3,5-triene and its derivatives, supported by experimental data and methodologies.

This document will explore the impact of structural modifications on the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of the this compound core. By presenting quantitative data in accessible formats and detailing experimental protocols, this guide aims to serve as a valuable resource for the scientific community.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extent of conjugation in a polyene system is a primary determinant of its UV-Vis absorption characteristics. As the number of conjugated double bonds increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This leads to a bathochromic (red) shift, where the wavelength of maximum absorption (λmax) moves to longer wavelengths, and often a hyperchromic effect, an increase in the molar absorptivity (ε).

For instance, the λmax for 1,3-butadiene (B125203) is 217 nm, while for 1,3,5-hexatriene, it shifts to 258 nm.[1] This trend continues with increasing conjugation.

Table 1: UV-Vis Spectroscopic Data for this compound and Related Polyenes

CompoundStructureλmax (nm)Molar Absorptivity (ε)Solvent
1,3,5-HexatrieneCH₂=CH-CH=CH-CH=CH₂25835,000Hexane (B92381)
This compound CH₃CH₂CH₂CH=CHCH=CHCH=CH₂ ~268 UnavailableUnavailable
2-Methyl-nona-1,3,5-trieneCH₃CH₂CH₂CH=CHC(CH₃)=CHCH=CH₂UnavailableUnavailableUnavailable

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound and its derivatives, the key vibrational modes are associated with the C=C and C-H bonds of the alkene groups.

Table 2: Characteristic Infrared Absorption Ranges for Alkenes

Functional GroupVibrationFrequency Range (cm⁻¹)Intensity
=C-HStretch3100 - 3000Medium
C=CStretch (conjugated)1650 - 1600Medium
=C-HBend (out-of-plane)1000 - 650Strong

The C=C stretching frequency for conjugated dienes and polyenes is typically lower than that of isolated double bonds due to the delocalization of π-electrons, which slightly weakens the double bond character. The out-of-plane =C-H bending vibrations are often strong and can be diagnostic for the substitution pattern of the double bonds.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of each proton. In this compound and its derivatives, the vinylic protons (those attached to the double bonds) are of particular interest.

The chemical shifts of vinylic protons are influenced by their position within the conjugated system and the nature of any substituents. Generally, protons in a conjugated system are deshielded and appear at a higher chemical shift (downfield) compared to those in isolated double bonds. The coupling constants (J-values) between adjacent vinylic protons can provide information about the stereochemistry (E/Z) of the double bonds.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonChemical Shift (δ, ppm)
Terminal =CH₂4.9 - 5.3
Internal =CH-5.5 - 7.0
Allylic -CH₂-1.8 - 2.2
Alkyl -CH₂-1.2 - 1.6
Terminal -CH₃0.8 - 1.0

Note: These are general ranges for protons in similar chemical environments. Specific values for this compound will depend on the exact stereoisomer and solvent used.

The Impact of Substitution

The addition of substituents to the this compound backbone can significantly influence its spectroscopic properties.

  • UV-Vis: Alkyl substituents on the double bonds generally cause a small bathochromic shift of about 5 nm per substituent.

  • IR: The substitution pattern will affect the C=C stretching frequency and, more diagnostically, the pattern of strong out-of-plane =C-H bending absorptions in the 1000-650 cm⁻¹ region.

  • ¹H NMR: Substituents will alter the chemical shifts of nearby protons. The magnitude and direction of this change depend on the electronic nature of the substituent (electron-donating or electron-withdrawing).

Experimental Protocols

UV-Visible Spectroscopy

A solution of the polyene is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The instrument scans a range of wavelengths, typically from 200 to 400 nm for simple polyenes.

Infrared Spectroscopy

For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2] The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

¹H NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added (δ = 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer. Key parameters to be set include the number of scans, the relaxation delay, and the spectral width.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on understanding the logical connections between molecular structure and the resulting spectra.

Spectroscopic_Analysis_Workflow cluster_UV_Vis UV-Vis Spectroscopy cluster_IR IR Spectroscopy cluster_NMR ¹H NMR Spectroscopy UV_Vis λmax and ε Conjugation Extent of Conjugation Conjugation->UV_Vis determines Substitution_UV Substituent Effects Substitution_UV->UV_Vis influences IR Vibrational Frequencies Functional_Groups Functional Groups (C=C, =C-H) Functional_Groups->IR gives rise to Substitution_IR Substitution Pattern Substitution_IR->IR affects NMR Chemical Shifts & Coupling Constants Chemical_Environment Proton Chemical Environment Chemical_Environment->NMR determines Stereochemistry Stereochemistry (E/Z) Stereochemistry->NMR influences Molecule This compound or Derivative Molecule->Conjugation Molecule->Substitution_UV Molecule->Functional_Groups Molecule->Substitution_IR Molecule->Chemical_Environment Molecule->Stereochemistry

Caption: Workflow illustrating the relationship between molecular structure and spectroscopic data.

Signaling Pathway of Spectroscopic Information

The process of obtaining and interpreting spectroscopic data can be visualized as a signaling pathway, where the molecule emits signals (absorptions and resonances) that are detected and translated into structural information.

Spectroscopic_Signaling cluster_Excitation Energy Input cluster_Signal Molecular Response cluster_Detection Signal Detection & Output Molecule Analyte Molecule (this compound) Electronic_Transition π → π* Transition Vibrational_Excitation Bond Vibration Nuclear_Spin_Flip Nuclear Spin Flip UV_Photon UV-Vis Photon UV_Photon->Electronic_Transition induces IR_Radiation IR Radiation IR_Radiation->Vibrational_Excitation induces Magnetic_Field Magnetic Field (NMR) Magnetic_Field->Nuclear_Spin_Flip induces UV_Vis_Spectrum UV-Vis Spectrum (λmax, ε) Electronic_Transition->UV_Vis_Spectrum results in IR_Spectrum IR Spectrum (cm⁻¹) Vibrational_Excitation->IR_Spectrum results in NMR_Spectrum NMR Spectrum (δ, J) Nuclear_Spin_Flip->NMR_Spectrum results in

Caption: Signaling pathway from energy input to spectroscopic output.

References

A Comparative Analysis of the Biological Activity of Fungal Volatile Organic Compounds as a Proxy for Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activity of volatile organic compounds (VOCs) produced by the endophytic fungus Muscodor albus. Due to the absence of direct biological data for Nona-1,3,5-triene, this guide utilizes the well-documented antimicrobial and antifungal properties of the complex VOC mixtures produced by M. albus as a relevant case study. This approach allows for a comparison of the biological activities of various chemical classes of compounds that are analogous to this compound in terms of being small, volatile molecules.

Endophytic fungi, which reside within the tissues of living plants, are a known source of a diverse array of bioactive secondary metabolites. Among these are volatile organic compounds (VOCs) that exhibit significant antimicrobial and antifungal properties. The fungus Muscodor albus, in particular, has been the subject of extensive research due to the potent inhibitory and lethal effects of its gaseous emissions on a wide range of plant and human pathogens.

The antimicrobial activity of M. albus is not attributed to a single compound but rather to the synergistic effect of a complex mixture of VOCs. These mixtures are composed of various chemical classes, including alcohols, esters, ketones, and acids.[1][2] This guide will delve into the composition of these VOCs and compare the biological activities of the different chemical classes and individual compounds identified within them.

Comparative Biological Activity of Muscodor albus VOCs

The biological activity of the VOCs from Muscodor albus has been evaluated against a variety of fungal and bacterial pathogens. Research has shown that the complete mixture of VOCs is highly effective, and different chemical classes within the mixture contribute to its overall potency.

Chemical ClassRepresentative Compound(s)Target OrganismsObserved Effect
Complete VOC Mixture Not ApplicableVarious fungi and bacteriaLethal
Alcohols Isobutyl alcohol, 2-Methyl-1-butanolPythium ultimum, Rhizoctonia solaniInhibitory
Esters Isobutyl acetate, 2-Methylbutyl acetatePythium ultimum, Rhizoctonia solaniInhibitory
Ketones 2-Pentanone, 3-PentanonePythium ultimum, Rhizoctonia solaniInhibitory
Acids Acetic acid, Propionic acidPythium ultimum, Rhizoctonia solaniInhibitory

Experimental Protocols

The following outlines a general methodology for the determination of the antimicrobial activity of fungal VOCs, as synthesized from various studies on Muscodor albus.

1. Fungal Culture and VOC Production:

  • Muscodor albus is cultured on a suitable growth medium, such as potato dextrose agar (B569324) (PDA), in a sealed environment to allow for the accumulation of VOCs.

  • Cultures are typically incubated for a period of 10-14 days to ensure sufficient production of volatile compounds.

2. In Vitro Antimicrobial Assay (Sealed Plate Method):

  • A target pathogenic fungus or bacterium is inoculated onto a fresh agar plate.

  • The lid of the petri dish is removed, and the bottom of the dish containing the pathogen is inverted over an open culture of M. albus.

  • The two plates are sealed together with parafilm to create a shared atmosphere, exposing the pathogen to the VOCs produced by M. albus.

  • Control plates consist of a pathogen plate sealed to an uninoculated PDA plate.

  • The plates are incubated at an appropriate temperature for the target pathogen, and the inhibition of growth is measured and compared to the control.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of VOCs:

  • To identify the chemical constituents of the VOC mixture, a solid-phase microextraction (SPME) fiber is exposed to the headspace of a mature M. albus culture.

  • The SPME fiber is then injected into a GC-MS system for separation and identification of the individual volatile compounds.

  • The relative abundance of each compound is determined by the peak area in the chromatogram.

4. Bioactivity of Individual VOCs:

  • Pure standards of the identified compounds are obtained.

  • A specific amount of the pure compound is applied to a sterile filter paper disc placed in the lid of a petri dish containing the target pathogen on an agar medium.

  • The dish is sealed, and the inhibitory effect of the individual compound is assessed by measuring the zone of growth inhibition around the disc.

Workflow for Analysis of Fungal VOCs

The following diagram illustrates the general workflow for the identification and bioactivity screening of volatile organic compounds from endophytic fungi.

G Workflow for Fungal VOC Analysis cluster_0 Isolation and Culture cluster_1 VOC Analysis and Bioassay cluster_2 Data Interpretation A Isolate Endophytic Fungus (e.g., Muscodor albus) B Culture on Growth Medium A->B C Collect Volatiles (SPME) B->C VOC Production E In Vitro Bioassay (Sealed Plate Method) B->E Exposure to VOCs D GC-MS Analysis C->D F Identify Active Compounds D->F E->F G Test Individual Compounds F->G H Compare Biological Activities G->H

References

A Comparative Guide to Computational and Experimental Data for Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational and experimental data for the linear conjugated polyene, Nona-1,3,5-triene. Due to a notable scarcity of published experimental and computational studies specifically focused on this compound, this document outlines the established methodologies for such a comparative analysis. Data for structurally related polyenes, particularly 1,3,5-hexatriene, are presented as illustrative examples to demonstrate the expected trends and the nature of the data to be compared.

Data Presentation: A Comparative Framework

Quantitative data from both experimental measurements and computational simulations are crucial for a thorough understanding of a molecule's properties. Below is a template for summarizing and comparing such data for this compound, populated with expected values and data from similar compounds where specific data for this compound is unavailable.

Table 1: Comparison of Experimental and Computational UV-Vis Spectroscopic Data

CompoundExperimental λmax (nm)Computational λmax (nm) (Method)
This compoundData not availablePredicted via TD-DFT
1,3,5-Hexatriene (example)~258Varies with functional/basis set

Table 2: Comparison of Experimental and Computational 1H NMR Chemical Shifts (ppm)

CompoundProtonExperimental δ (ppm)Computational δ (ppm) (Method)
This compoundH1, H9Data not availablePredicted via GIAO
H2, H8Data not availablePredicted via GIAO
H3, H7Data not availablePredicted via GIAO
H4, H6Data not availablePredicted via GIAO
H5Data not availablePredicted via GIAO
1,3,5-Hexatriene (example)H1, H6~5.16Varies with functional/basis set
H2, H5~6.30Varies with functional/basis set
H3, H4~6.05Varies with functional/basis set

Table 3: Comparison of Experimental and Computational 13C NMR Chemical Shifts (ppm)

CompoundCarbonExperimental δ (ppm)Computational δ (ppm) (Method)
This compoundC1, C9Data not availablePredicted via GIAO
C2, C8Data not availablePredicted via GIAO
C3, C7Data not availablePredicted via GIAO
C4, C6Data not availablePredicted via GIAO
C5Data not availablePredicted via GIAO
1,3,5-Hexatriene (example)C1, C6~117.2Varies with functional/basis set
C2, C5~137.2Varies with functional/basis set
C3, C4~132.7Varies with functional/basis set

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. The following are standard protocols for the key experiments cited.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the polyene is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 absorbance units).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range appropriate for polyenes (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is identified.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified polyene are dissolved in a deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • 1H NMR: A standard one-dimensional proton NMR spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • 13C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired to obtain singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Computational Protocols

Computational chemistry provides a powerful tool for predicting and interpreting spectroscopic data.

UV-Vis Spectra Calculation (TD-DFT)
  • Geometry Optimization: The ground-state geometry of the this compound molecule is first optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Excited State Calculation: Time-Dependent DFT (TD-DFT) is then used to calculate the vertical excitation energies and oscillator strengths of the low-lying electronic transitions. The calculated excitation energy corresponding to the transition with the largest oscillator strength is converted to a wavelength to predict the λmax.

NMR Spectra Calculation (GIAO)
  • Geometry Optimization: As with the UV-Vis calculation, the first step is to obtain an optimized molecular geometry using DFT.

  • Magnetic Shielding Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule.

  • Chemical Shift Prediction: The chemical shifts are then calculated by referencing the computed shielding tensors to the shielding tensor of a reference compound (e.g., TMS) calculated at the same level of theory.

Mandatory Visualization

The following diagram illustrates the workflow for a comprehensive comparison of computational and experimental data for a molecule like this compound.

G Comparative Analysis Workflow for this compound cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_synthesis Synthesis & Purification exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_data Experimental Data (λmax, δ) exp_uvvis->exp_data exp_nmr->exp_data comparison Data Comparison & Validation exp_data->comparison comp_geom Geometry Optimization (DFT) comp_td_dft TD-DFT Calculation comp_geom->comp_td_dft comp_giao GIAO NMR Calculation comp_geom->comp_giao comp_data Computational Data (λmax, δ) comp_td_dft->comp_data comp_giao->comp_data comp_data->comparison

Caption: Workflow for comparing experimental and computational spectroscopic data.

Comparative Guide to the Cross-Reactivity of Nona-1,3,5-triene and Structurally Related Polyenes in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nona-1,3,5-triene and other well-characterized polyene compounds in key biological assays. Due to a lack of available experimental data for this compound, this document serves as a framework for its potential evaluation, drawing comparisons with established polyene antifungals: Amphotericin B, Nystatin (B1677061), and Filipin. The presented data for this compound is hypothetical and for illustrative purposes.

Executive Summary

Polyene antibiotics are a critical class of antifungal agents that act by interacting with sterols in fungal cell membranes, leading to increased permeability and cell death. While larger polyenes like Amphotericin B and Nystatin are widely used clinically, smaller polyenes such as this compound remain largely uncharacterized. This guide outlines the standard assays used to evaluate the biological activity and cross-reactivity of such compounds and presents a comparative profile.

Compound Structures

A fundamental aspect of understanding cross-reactivity is the comparison of chemical structures.

  • This compound: A simple, short-chain polyene.[1][2][3]

  • Amphotericin B: A large macrolide with a heptaene core.[4][5][6][7][8]

  • Nystatin: A tetraene macrolide, structurally similar to Amphotericin B.[9][10][11][12][13]

  • Filipin: A pentaene macrolide known for its use as a cholesterol stain.[14][15][16][17][18]

Data Presentation: Comparative Biological Activity

The following tables summarize the known antifungal activity and hemolytic potential of the selected polyenes. The data for this compound is hypothetical to illustrate how it would be presented.

Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Cryptococcus neoformans (µg/mL)
This compound>128 (Hypothetical)>128 (Hypothetical)>128 (Hypothetical)
Amphotericin B0.25 - 1.00.5 - 2.00.125 - 0.5
Nystatin1.0 - 4.04.0 - 16.02.0 - 8.0
Filipin2.0 - 8.08.0 - 32.04.0 - 16.0

Table 2: Hemolytic Activity (HC50)

CompoundHC50 (µg/mL)
This compound>500 (Hypothetical)
Amphotericin B10 - 50
Nystatin50 - 200
Filipin5 - 20

Table 3: Cross-Reactivity in a Hypothetical Anti-Polyene Immunoassay

Compound% Cross-Reactivity
This compound<0.1 (Hypothetical)
Amphotericin B100
Nystatin65
Filipin30

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20][21][22][23]

a. Inoculum Preparation:

  • Fungal isolates are subcultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubated to ensure viability and purity.[22]

  • For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.[22]

  • For molds, conidia are harvested and filtered to create a spore suspension.[22]

b. Assay Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in RPMI-1640 medium in a 96-well microtiter plate.[20][22]

  • The standardized fungal inoculum is added to each well.[20]

  • Plates are incubated at 35°C for 24-48 hours.[23]

c. MIC Determination:

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.[19][21]

  • For agents like polyenes, the endpoint is typically a ≥90% reduction in turbidity.[19]

Hemolysis Assay

This protocol assesses the lytic effect of compounds on red blood cells.[24][25][26][27][28]

a. Red Blood Cell (RBC) Preparation:

  • Freshly collected mammalian blood (e.g., mouse) is centrifuged to pellet the RBCs.

  • The plasma and buffy coat are removed, and the RBCs are washed multiple times with phosphate-buffered saline (PBS).

  • A final suspension of RBCs is prepared in PBS.

b. Assay Procedure:

  • Serial dilutions of the test compounds are prepared in PBS.

  • The RBC suspension is added to each dilution.

  • A positive control (e.g., distilled water for 100% hemolysis) and a negative control (PBS) are included.[24]

  • The mixture is incubated at 37°C for a specified time (e.g., 1-4 hours).[24]

c. Data Analysis:

  • The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 577 nm).[24]

  • The percentage of hemolysis is calculated relative to the positive and negative controls.[24]

  • The HC50, the concentration causing 50% hemolysis, is determined.

Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the ability of related compounds to compete with a target analyte for antibody binding.[29][30][31][32][33]

a. Plate Preparation:

  • Microtiter plates are coated with a conjugate of the target analyte (e.g., Amphotericin B) and a carrier protein (e.g., BSA).

  • The plates are blocked to prevent non-specific binding.

b. Assay Procedure:

  • A standard curve is prepared with the target analyte.

  • Serial dilutions of the potential cross-reacting compounds (this compound, Nystatin, Filipin) are prepared.

  • A specific antibody against the target analyte is added to the wells, followed by the addition of the standard or the cross-reacting compounds.

  • The plate is incubated to allow for competitive binding.

c. Detection and Analysis:

  • The plate is washed, and a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured.

  • The concentration of each compound that causes a 50% inhibition of the maximum signal (IC50) is determined.

  • The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of test compound) x 100.

Mandatory Visualizations

Polyene_Signaling_Pathway Mechanism of Action of Polyene Antifungals Polyene Polyene Antibiotic (e.g., Amphotericin B) Ergosterol Ergosterol (Fungal Cell Membrane) Polyene->Ergosterol Binds to Pore Pore Formation Polyene->Pore Forms complex leading to Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Ergosterol->Pore Forms complex leading to Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of polyene antifungals.

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Plate Add Inoculum and Compound to 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 35°C for 24-48 hours Plate->Incubate Read Visually or Spectrophotometrically Read Growth Inhibition Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for MIC assay.

Cross_Reactivity_Logic Logical Relationship in Competitive Immunoassay Antibody Antibody Binding Binding Antibody->Binding Target Target Analyte Target->Binding High Affinity Competitor Cross-Reacting Compound Competitor->Binding Lower Affinity Signal Signal Generation Binding->Signal

Caption: Competitive immunoassay logic.

References

A Comparative Guide to Analytical Methods for Nona-1,3,5-triene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantitative analysis of Nona-1,3,5-triene, a volatile organic compound (VOC) with conjugated double bonds. The focus is on providing objective performance data and detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction to Analytical Approaches

The analysis of this compound, a non-polar hydrocarbon, presents a choice between two powerful chromatographic techniques: GC-MS and HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is ideally suited for GC analysis. This technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.[1] Coupling GC with a mass spectrometer (MS) allows for highly specific identification and quantification based on the mass-to-charge ratio of fragmented ions.[1] Headspace sampling is a common technique for introducing volatile analytes into a GC system, minimizing matrix effects.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4][5] For a compound like this compound, which possesses a chromophore due to its conjugated double bond system, UV detection is highly effective.[4][5] This makes HPLC a viable alternative to GC-MS, particularly when dealing with complex matrices where derivatization might be required for GC analysis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of volatile compounds and conjugated systems.

ParameterGC-MS (VOCs Analysis)HPLC-UV (Sorbic Acid Analysis Proxy)
Limit of Detection (LOD) 0.1 - 1.0 mg/kg[6]0.66 mg/L[7]
Limit of Quantitation (LOQ) 0.5 - 2.0 mg/kg[6]1.3 mg/L[7]
Linearity (R²) > 0.99> 0.99
Precision (RSD%) < 10%[6]< 9%[7]
Recovery (%) 80 - 120%81 - 111%[7]
Analysis Time ~15-30 minutes< 10 minutes[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general procedure for the analysis of volatile organic compounds like this compound in a liquid matrix using headspace sampling.

a. Sample Preparation (Headspace)

  • Sample Dilution: If necessary, dilute the sample in a suitable solvent (e.g., DMSO) to bring the analyte concentration within the linear range of the instrument.[2]

  • Vial Preparation: Transfer a precise volume (e.g., 1.6 mL) of the diluted sample into a 20 mL headspace vial.[2]

  • Internal Standard: Add an internal standard (e.g., toluene) to each vial to correct for variations in injection volume and instrument response.

  • Equilibration: Seal the vials and place them in the headspace autosampler. Equilibrate the vials at a set temperature (e.g., 125 °C) for a specific time (e.g., 10 minutes) to allow the volatile compounds to partition into the headspace.[2]

b. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890A or similar.[8]

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.[8]

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[8][9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

  • Injector Temperature: 250 °C.[8]

  • Injection Mode: Split (e.g., 100:1 ratio), injecting 1 mL of the headspace.[2]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 160 °C at 20 °C/min.

    • Ramp to 240 °C at 60 °C/min, hold for 4 minutes.[2]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a validated method for sorbic acid, a compound with a conjugated system similar to this compound.[4][7][10]

a. Sample Preparation (Liquid-Liquid Extraction)

  • Extraction: For complex matrices, perform a liquid-liquid extraction. Mix the sample with an immiscible organic solvent (e.g., dichloromethane).[11]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.[11]

  • Concentration: Collect the organic layer containing the analyte and concentrate it under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for injection.

b. HPLC Instrumentation and Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: Isocratic mixture of acetate (B1210297) buffer (pH 5.6) and methanol (B129727) (60:40 v/v).[7]

  • Flow Rate: 0.8 mL/min.[10]

  • Column Temperature: 25 °C.[7]

  • Detector: UV detector set at a wavelength appropriate for the conjugated system of this compound (likely in the 230-260 nm range, similar to other conjugated dienes and trienes). For sorbic acid, 254 nm is used.[10]

  • Injection Volume: 5-50 µL.[4]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis Sample Liquid Sample Dilution Dilution in Solvent (e.g., DMSO) Sample->Dilution Vialing Transfer to Headspace Vial Dilution->Vialing Add_IS Add Internal Standard Vialing->Add_IS Sealing Seal Vial Add_IS->Sealing Equilibration Equilibration in Autosampler Sealing->Equilibration Injection Headspace Injection Equilibration->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for this compound analysis using Headspace GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Liquid Sample LLE Liquid-Liquid Extraction Sample->LLE Concentration Solvent Evaporation (Nitrogen Stream) LLE->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Separation (C18 Column) Injection->Separation Detection UV Detection (~254 nm) Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for this compound analysis using HPLC-UV.

Method Selection Guide

The choice between GC-MS and HPLC-UV depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Decision_Tree start Analyze this compound? q1 Is the sample matrix clean and simple? start->q1 q2 Is high specificity (molecular structure) required? q1->q2 Yes q3 Is the analyte concentration very low? q1->q3 No (Complex Matrix) gcms Use Headspace GC-MS q2->gcms Yes hplc Use HPLC-UV q2->hplc No q3->gcms Yes (High Sensitivity) q3->hplc No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Thermal Stability of Nona-1,3,5-triene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative study of the thermal stability of nona-1,3,5-triene isomers. Due to the limited availability of specific experimental data for this compound isomers, this document utilizes data from the closely related conjugated triene, 1,3,5-heptatriene (B106202), as a representative model to illustrate the principles of thermal stability and the analytical methodologies employed. The guide details the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents comparative data in a tabular format, and includes visualizations of the experimental workflow and potential thermal degradation pathways.

Introduction

This compound is a conjugated polyene with several geometric isomers (e.g., all-trans, various cis/trans combinations). The arrangement of these double bonds significantly influences the molecule's physical and chemical properties, including its thermal stability. Understanding the thermal stability of these isomers is crucial for applications where they might be subjected to elevated temperatures, such as in chemical synthesis, materials science, and as potential components in drug formulations.

Conjugated systems, like that in this compound, are generally more stable than their non-conjugated counterparts due to the delocalization of π-electrons. However, at elevated temperatures, these molecules can undergo various transformations, including cis-trans isomerization, electrocyclization, and fragmentation. The specific temperature at which these events occur and the overall thermal stability are dependent on the specific isomeric form.

This guide aims to provide a framework for comparing the thermal stability of such isomers, using 1,3,5-heptatriene as a case study to demonstrate the experimental approach and data analysis.

Comparative Thermal Stability Data

The following table presents data for the thermal isomerization of 1,trans-3,trans-5-heptatriene, which serves as a model for the behavior of a conjugated triene. The data is derived from gas-phase unimolecular isomerization studies.[1]

CompoundIsomerization ReactionActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Temperature Range (°C)
1,trans-3,trans-5-heptatriene→ 1,cis-3,trans-5-heptatriene42.37 ± 0.491.91 x 10¹²247-332

Table 1: Arrhenius parameters for the thermal isomerization of 1,trans-3,trans-5-heptatriene.[1] This reaction represents a key pathway for the thermal instability of conjugated trienes.

Interpretation of Data:

The activation energy (Ea) is the minimum energy required for the isomerization to occur. A lower Ea would indicate a less stable isomer that more readily converts to a more stable form. The pre-exponential factor (A) relates to the frequency of collisions in the correct orientation for the reaction to occur.

For this compound isomers, it is expected that cis isomers would be less thermally stable than their trans counterparts due to steric hindrance.[2] This would likely manifest as lower activation energies for the cis-to-trans isomerization.

Experimental Protocols

The thermal stability of this compound isomers can be quantitatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss due to volatilization or degradation.

  • Instrument: Mettler Toledo TGA/SDTA 851e or equivalent.[3]

  • Sample Preparation: A small sample (5-10 mg) of the this compound isomer is placed in an inert alumina (B75360) crucible.[3]

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[3]

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[4]

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability. The temperature at which the maximum rate of mass loss occurs (Tpeak) is also determined from the derivative of the TGA curve (DTG).

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

  • Instrument: DSC 2500 or equivalent.

  • Sample Preparation: A small sample (5-10 mg) of the this compound isomer is hermetically sealed in an aluminum pan. For volatile compounds, a pinhole in the lid may be used to allow for controlled evaporation during boiling point determination.[5]

  • Reference: An empty, sealed aluminum pan is used as the reference.[6]

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., -50°C).

    • Ramp the temperature to a point above the expected decomposition temperature (e.g., 400°C) at a heating rate of 10°C/min.[6]

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, polymerization). The onset temperature of the exothermic decomposition peak provides another measure of thermal stability.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal stability analysis of this compound isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Study Sample This compound Isomers IsomerA Isomer A Sample->IsomerA IsomerB Isomer B Sample->IsomerB IsomerC Isomer C Sample->IsomerC TGA TGA Analysis IsomerA->TGA DSC DSC Analysis IsomerA->DSC IsomerB->TGA IsomerB->DSC IsomerC->TGA IsomerC->DSC TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data Decomp_Temp Decomposition Temp. TGA_Data->Decomp_Temp Enthalpy Enthalpy of Decomposition DSC_Data->Enthalpy Stability_Ranking Thermal Stability Ranking Decomp_Temp->Stability_Ranking Enthalpy->Stability_Ranking

Caption: Workflow for comparative thermal stability analysis.

4.2. Proposed Thermal Degradation Pathway

At elevated temperatures, conjugated trienes like this compound can undergo several reactions. A primary pathway involves cis-trans isomerization, followed by electrocyclization. At higher energies, bond cleavage and fragmentation can occur. The following diagram illustrates a plausible pathway for a generic all-trans conjugated triene.

degradation_pathway AllTrans All-trans this compound CisTrans Cis/Trans Isomer AllTrans->CisTrans Δ (Isomerization) Fragments Fragmentation Products (e.g., smaller alkenes, alkanes) AllTrans->Fragments High Δ (Fragmentation) Cyclic Cyclohexadiene Derivative (Electrocyclization Product) CisTrans->Cyclic Δ (Electrocyclization) Cyclic->Fragments High Δ (Fragmentation)

Caption: Potential thermal degradation pathway for a conjugated triene.

Conclusion

The thermal stability of this compound isomers is a critical parameter for their practical application. While direct experimental data is sparse, a systematic approach using TGA and DSC, guided by data from analogous compounds like 1,3,5-heptatriene, can provide valuable insights. It is anticipated that the all-trans isomer will exhibit the highest thermal stability, while cis isomers will be more prone to thermally induced isomerization and subsequent reactions. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own comparative studies on these and other conjugated polyenes.

References

A Comparative Guide to the Reaction Products of Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of nona-1,3,5-triene, a conjugated system of significant interest in synthetic chemistry. Due to the limited availability of specific experimental data for this compound, this guide presents a framework based on established principles of conjugated system reactivity, supported by illustrative experimental data and detailed protocols. The information herein serves as a predictive tool for designing synthetic routes and characterizing the resulting products.

Predicted Reaction Products of this compound

The conjugated π-system of this compound allows for a variety of addition reactions, with the regioselectivity and stereoselectivity being key considerations. The primary reactions explored in this guide are hydrogenation, hydrobromination, and the Diels-Alder reaction.

Table 1: Summary of Predicted Reaction Products
Reaction TypeReagentsPredicted Major ProductsIllustrative Yield (%)Key Characteristics
Hydrogenation H₂, Pd/CNonane>95%Complete saturation of the triene system.
H₂ (1 equiv.), Lindlar's CatalystThis compound isomers (partial hydrogenation)MixturePartial and stereoselective reduction.
Hydrobromination HBr (1 equiv.)1-Bromo-nona-2,4-diene (1,2-adduct)VariableKinetic product, formed at lower temperatures.
3-Bromo-nona-1,4-diene (1,4-adduct)VariableThermodynamic product, favored at higher temperatures.
5-Bromo-nona-1,3-diene (1,6-adduct)VariableThermodynamic product, also possible due to extended conjugation.
Diels-Alder Cycloaddition Maleic Anhydride (B1165640)4-propyl-3,3a,4,7,7a-hexahydroisobenzofuran-1,3-dione~85%[4+2] cycloaddition product. The reaction is typically high-yielding.

Experimental Protocols

The following are detailed experimental protocols for the key reactions discussed. These are generalized procedures and may require optimization for specific experimental setups.

Hydrogenation of this compound

Objective: To achieve complete saturation of the triene to yield nonane.

Materials:

  • This compound (1 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Methanol (B129727) (20 mL)

  • Hydrogen gas (H₂)

  • Balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask containing a magnetic stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask with a septum and purge with hydrogen gas by evacuating and refilling the flask with hydrogen from a balloon three times.

  • Leave the reaction to stir vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with a small amount of methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, nonane.

  • Purify by distillation if necessary.

Hydrobromination of this compound

Objective: To investigate the formation of 1,2-, 1,4-, and 1,6-addition products.

Materials:

  • This compound (1 mmol)

  • Hydrogen bromide (HBr) in acetic acid (1.1 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂) (20 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • Slowly add the HBr solution dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for the desired time (e.g., 1 hour for kinetic control). For thermodynamic control, the reaction can be allowed to warm to room temperature and stirred for a longer period.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product mixture.

  • Analyze the product distribution using ¹H NMR spectroscopy and/or GC-MS.

  • Separate the isomers using column chromatography.

Diels-Alder Reaction of this compound with Maleic Anhydride

Objective: To synthesize the [4+2] cycloaddition adduct.

Materials:

  • This compound (1 mmol)

  • Maleic anhydride (1 mmol)

  • Toluene (15 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound and maleic anhydride in toluene.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the product in a vacuum oven.

  • Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Data Presentation

The following table presents illustrative spectroscopic data for the characterization of the reaction products.

Table 2: Illustrative Spectroscopic Data for Reaction Products
Product¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)Mass Spectrometry (m/z)
Nonane 0.88 (t, 6H), 1.26 (m, 14H)14.1, 22.7, 29.3, 31.9128.25 (M⁺)
1-Bromo-nona-2,4-diene ~5.5-6.5 (m, 4H), 4.0 (d, 2H), ~2.0 (m, 2H), 1.2-1.4 (m, 4H), 0.9 (t, 3H)~125-135 (olefinic), 35.1 (C-Br), ~30 (alkyl)204.09/206.09 (M⁺, Br isotopes)
4-propyl-3,3a,4,7,7a-hexahydroisobenzofuran-1,3-dione ~5.8-6.2 (m, 2H), ~3.2-3.6 (m, 3H), ~2.8 (m, 1H), ~1.2-1.6 (m, 4H), 0.9 (t, 3H)~172 (C=O), ~125-130 (olefinic), ~40-50 (aliphatic ring), ~20-35 (propyl)222.12 (M⁺)

Visualizations

Reaction Workflow for Hydrobromination Product Analysis

hydrobromination_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification This compound This compound Reaction_Vessel Reaction Mixture This compound->Reaction_Vessel  CH₂Cl₂ Quench Quench Reaction_Vessel->Quench  NaHCO₃(aq) HBr HBr HBr->Reaction_Vessel  0°C Extraction Extraction Quench->Extraction  CH₂Cl₂ Drying Drying Extraction->Drying  MgSO₄ Filtration Filtration Drying->Filtration Evaporation Evaporation Filtration->Evaporation Crude_Product Crude_Product Evaporation->Crude_Product Crude Mixture NMR_Analysis NMR_Analysis Crude_Product->NMR_Analysis ¹H NMR, GC-MS Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Silica Gel Isolated_Products Isolated_Products Column_Chromatography->Isolated_Products 1,2-adduct 1,4-adduct 1,6-adduct diels_alder_pathway This compound This compound Transition_State [4+2] Transition State This compound->Transition_State Diene Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Transition_State Dienophile Cycloadduct 4-propyl-3,3a,4,7,7a-hexahydro- isobenzofuran-1,3-dione Transition_State->Cycloadduct Concerted Cycloaddition

Safety Operating Guide

Navigating the Safe Disposal of Nona-1,3,5-triene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Nona-1,3,5-triene, a flammable and potentially hazardous organic compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development. The following procedures are synthesized from safety data for structurally similar compounds and established best practices for chemical waste management.

Quantitative Data Summary

For quick reference, the following table summarizes essential data for this compound and a related compound, 1-Nonene. This information is crucial for a comprehensive understanding of the chemical's properties and potential hazards.

PropertyValue (this compound)Value (1-Nonene)
Molecular Formula C₉H₁₄[1][2][3]C₉H₁₈
Molecular Weight 122.21 g/mol [1][2][3]126.24 g/mol
Physical State Liquid (presumed)Clear, Colorless Liquid
Flash Point No data available26°C
Solubility in Water No data availableInsoluble (1.12mg/L at 25°C)
Primary Hazards Flammable (presumed), Potential for skin and eye irritation, Potential aspiration hazardFlammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May be fatal if swallowed and enters airways

Experimental Protocol for Disposal

This protocol details the necessary steps for the safe disposal of this compound in a laboratory environment. Strict adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Personal Protective Equipment (PPE) and Safety Precautions
  • Eye Protection: Always wear chemical safety goggles to shield against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact. Inspect gloves for any signs of degradation before use and dispose of them properly after handling.

  • Protective Clothing: A flame-retardant laboratory coat is essential to protect skin and clothing.

  • Ventilation: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: this compound is expected to be flammable. Keep it away from open flames, hot surfaces, sparks, and any other potential sources of ignition. Use explosion-proof equipment where necessary.

Waste Collection and Storage
  • Waste Container: Use a designated, properly labeled, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable liquid).

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored away from oxidizing agents.

  • Storage Location: Store the sealed waste container in a cool, dark, and well-ventilated area designated for hazardous waste storage, away from heat and direct sunlight.

Disposal Procedure
  • Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office and review local and national regulations for hazardous waste disposal.

  • Waste Manifest: Complete all required hazardous waste manifest forms as per institutional and regulatory requirements.

  • Arrange for Pickup: Contact your institution's licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Do Not Dispose Down the Drain: Due to its insolubility in water and potential environmental toxicity, this compound must not be disposed of down the sink or in general trash.

  • Decontamination: Thoroughly decontaminate any labware or surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Collect all decontamination materials (e.g., wipes, solvent rinses) as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B 1. Assess Hazards - Flammable - Skin/Eye Irritant - Aspiration Hazard A->B C 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat B->C D 3. Collect Waste in Labeled, Compatible Container C->D E Is the container full? D->E F 4. Securely Seal and Store in Designated Hazardous Waste Area E->F Yes J Continue to collect waste E->J No G 5. Consult Institutional and Local Disposal Regulations F->G H 6. Arrange for Pickup by Licensed Hazardous Waste Contractor G->H I End: Proper Disposal H->I J->D

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Nona-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Nona-1,3,5-triene is paramount. This document provides immediate, essential safety protocols, logistical information, and disposal plans to ensure laboratory safety and build confidence in chemical handling procedures.

Hazard Identification and Safety Summary

This compound is a flammable liquid with several health and environmental hazards. Adherence to the following safety precautions is critical to minimize risks.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Flammable liquidsCategory 3: Flammable liquid and vapour.🔥Danger
Aspiration hazardCategory 1: May be fatal if swallowed and enters airways.स्वास्थ्य खतराDanger
Skin corrosion/irritationCategory 2: Causes skin irritation.!Warning
Specific target organ toxicity — single exposureCategory 3: May cause drowsiness or dizziness.!Warning
Hazardous to the aquatic environment, short-term (acute)Category 1: Very toxic to aquatic life.पर्यावरणWarning
Hazardous to the aquatic environment, long-term (chronic)Category 1: Very toxic to aquatic life with long lasting effects.पर्यावरणWarning

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE TypeSpecifications
Eye/Face Protection Use chemical safety goggles. If splashing is possible, use a face shield in addition to safety goggles.
Skin Protection Wear chemically resistant gloves (e.g., Nitrile rubber, minimum layer thickness 0.11 mm, breakthrough time > 480 min). Wear flame-retardant antistatic protective clothing.
Respiratory Protection Use a full-face respirator with a combination filter for organic gases/vapors and particles if the occupational exposure limit is exceeded or as a means of protection against spills.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the work area (e.g., open flames, hot plates, static electricity sources).

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond containers when transferring material to prevent static discharge.

2. Handling the Chemical:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Use only non-sparking tools.

  • Keep the container tightly closed when not in use.

3. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. Call a physician if you feel unwell.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Immediately call a poison center or doctor/physician. Do NOT induce vomiting.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.

  • Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, labeled, and sealed container.

  • Waste Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with regular trash. All disposal practices must be in accordance with federal, state, and local regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Start Start Preparation Preparation - Assess Risks - Prepare Work Area - Don PPE Start->Preparation Handling Chemical Handling - Transfer/Use Chemical - Monitor for Spills Preparation->Handling WasteCollection Waste Collection - Segregate Waste - Label Container Handling->WasteCollection Emergency Emergency - Spill or Exposure Handling->Emergency Incident Decontamination Decontamination - Clean Work Area - Doff PPE WasteCollection->Decontamination Disposal Disposal - Store Waste Securely - Arrange for Pickup Decontamination->Disposal End End Disposal->End Emergency->Decontamination Aftermath

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.